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4-Bromo-2,3-dioxoindoline-7-carbonitrile Documentation Hub

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  • Product: 4-Bromo-2,3-dioxoindoline-7-carbonitrile
  • CAS: 1260657-76-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile

Abstract: This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 4-Bromo-2,3-dioxoindoline-7-carbonitrile, a highly functionalized isatin derivative. Isatins (1H-indole-2,3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 4-Bromo-2,3-dioxoindoline-7-carbonitrile, a highly functionalized isatin derivative. Isatins (1H-indole-2,3-diones) are privileged scaffolds in medicinal chemistry, serving as crucial intermediates in the development of novel therapeutic agents.[1][2] The strategic incorporation of a bromine atom at the C4 position and a nitrile group at the C7 position offers unique opportunities for subsequent chemical modification and can significantly influence the molecule's biological activity profile.[3] This document elucidates a multi-step synthesis commencing from a substituted aniline precursor, proceeding through the formation of an isonitrosoacetanilide intermediate, and culminating in an acid-catalyzed cyclization to yield the target isatin. The narrative emphasizes the causal reasoning behind procedural choices, providing field-proven insights into optimizing reaction conditions for enhanced yield and purity.

Introduction and Strategic Overview

The Isatin Scaffold: A Cornerstone in Drug Discovery

The isatin core is a synthetically versatile and biologically significant structure. First identified via the oxidation of indigo, this simple indole derivative has become a foundational building block for a vast array of heterocyclic compounds.[2][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][5] The reactivity of the C2 and C3 carbonyl groups, along with the susceptibility of the aromatic ring to electrophilic substitution, makes isatin an ideal template for generating molecular diversity in drug discovery programs.[5]

Target Molecule Profile: 4-Bromo-2,3-dioxoindoline-7-carbonitrile

The subject of this guide, 4-Bromo-2,3-dioxoindoline-7-carbonitrile, is a bespoke isatin designed for advanced synthetic applications. The electron-withdrawing nature of the bromo and carbonitrile substituents significantly modulates the electronic properties of the aromatic ring.[5] The 4-bromo substituent, in particular, has been shown in other isatin-based molecules to enhance cytotoxic activity against cancer cell lines.[3] The 7-carbonitrile group serves not only as a potent electronic modifier but also as a versatile chemical handle for further derivatization, such as conversion to an amine, carboxylic acid, or tetrazole.

Retrosynthetic Analysis and Pathway Selection

The synthesis of a polysubstituted isatin requires careful strategic planning. Direct functionalization of the parent isatin core is often problematic, as electrophilic substitution typically yields mixtures of 5- and 7-substituted products, and achieving 4,7-disubstitution is synthetically challenging.[6] Therefore, a more controlled and reliable approach involves constructing the isatin ring from an already appropriately substituted aniline precursor.

The chosen strategy hinges on the well-established Sandmeyer isatin synthesis, a classic and dependable method for converting anilines into isatins.[1][4] This pathway involves two primary transformations:

  • Formation of an Isonitrosoacetanilide: Reaction of the aniline precursor with chloral hydrate and hydroxylamine.

  • Acid-Catalyzed Cyclization: Intramolecular electrophilic aromatic substitution to form the isatin ring.

This approach ensures unambiguous placement of the substituents as dictated by the starting aniline. The key challenge lies in the availability or synthesis of the requisite precursor, 3-Bromo-6-aminobenzonitrile . While the synthesis of this precursor is beyond the scope of this guide, it is the logical starting point for an efficient and regioselective construction of the target molecule.

G Target 4-Bromo-2,3-dioxoindoline-7-carbonitrile Intermediate Isonitroso-(4-bromo-2-cyanophenyl)acetamide Target->Intermediate Cyclization (H+) Precursor 3-Bromo-6-aminobenzonitrile Intermediate->Precursor Condensation Reagents Chloral Hydrate & Hydroxylamine

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthetic Pathway: A Mechanistic Examination

The Sandmeyer isatin synthesis is a robust, two-stage process that has been refined over many years to accommodate a wide range of substituted anilines.[1][5]

Step 1: Synthesis of N-(4-Bromo-2-cyanophenyl)-2-(hydroxyimino)acetamide

The first stage involves the reaction of the aniline precursor, 3-Bromo-6-aminobenzonitrile, with chloral hydrate and hydroxylamine hydrochloride in an aqueous medium.[5]

Mechanism and Rationale: The reaction is believed to proceed through the initial formation of a glyoxamide, which then reacts with hydroxylamine to form the desired oximinoacetanilide, also known as an isonitrosoacetanilide.[1] The presence of a large excess of sodium sulfate in the aqueous solution is critical; it increases the boiling point of the solution, ensuring the reaction proceeds at a suitable temperature, and it helps in "salting out" the product as it forms, facilitating its isolation.[5] Vigorous heating is required to drive the reaction to completion.

Step 2: Cyclization to 4-Bromo-2,3-dioxoindoline-7-carbonitrile

The second stage is the critical ring-closing step. The isolated isonitrosoacetanilide intermediate is treated with a strong acid, typically concentrated sulfuric acid, and heated.

Mechanism and Rationale: This step is an intramolecular electrophilic aromatic substitution. The strong acid protonates the oxime, facilitating the formation of a nitrilium ion intermediate. This potent electrophile is then attacked by the electron-rich aromatic ring at the position ortho to the nitrogen atom, leading to cyclization. Subsequent hydrolysis of the resulting imine yields the final 2,3-dione structure of the isatin.

Field Insight: For substrates with poor solubility in sulfuric acid, particularly those that are lipophilic or heavily substituted, cyclization can be incomplete.[1] In such cases, methanesulfonic acid is an excellent alternative. It acts as both the acid catalyst and a solvent, often leading to cleaner reactions and improved yields by ensuring the substrate remains in solution.[1]

G Aniline 3-Bromo-6-aminobenzonitrile Reagents1 1. Chloral Hydrate 2. Hydroxylamine HCl 3. Na2SO4 (aq) Aniline->Reagents1 Intermediate N-(4-Bromo-2-cyanophenyl)- 2-(hydroxyimino)acetamide Reagents1->Intermediate Reagents2 H2SO4 or CH3SO3H Heat (e.g., 80-90°C) Intermediate->Reagents2 Isolate & Purify Intermediate_ref Intermediate_ref Isatin 4-Bromo-2,3-dioxoindoline-7-carbonitrile Reagents2->Isatin Intermediate_ref->Reagents2

Caption: Forward synthesis pathway for the target isatin.

Experimental Protocols and Data

Detailed Experimental Protocol

Step 1: Preparation of N-(4-Bromo-2-cyanophenyl)-2-(hydroxyimino)acetamide

  • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add chloral hydrate (0.54 mol) and 1200 mL of deionized water. Stir until dissolved.

  • Add crystallized sodium sulfate (anhydrous, 1300 g) to the solution.

  • In a separate beaker, prepare a solution of 3-Bromo-6-aminobenzonitrile (0.50 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol). Gentle heating may be required to aid dissolution.

  • Add the aniline hydrochloride solution to the flask.

  • Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

  • Heat the mixture vigorously using a heating mantle. The reaction is typically complete within 1-2 minutes after vigorous boiling commences.[5]

  • During heating, the yellow crystals of the isonitrosoacetanilide will begin to precipitate.

  • After the brief boiling period, cool the flask in an ice-water bath. The product will solidify.

  • Collect the solid product by suction filtration, wash with cold water, and air dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Step 2: Preparation of 4-Bromo-2,3-dioxoindoline-7-carbonitrile

  • Caution: This step involves handling concentrated strong acid. Perform in a fume hood with appropriate personal protective equipment.

  • Carefully add the dried N-(4-Bromo-2-cyanophenyl)-2-(hydroxyimino)acetamide (0.40 mol) in portions to concentrated sulfuric acid (approx. 400 mL) in a large beaker, while stirring and cooling in an ice bath to manage the initial exotherm.

  • Once the addition is complete, slowly heat the mixture to 80-90°C in a water or oil bath and maintain this temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the acidic solution onto a large volume of crushed ice (approx. 2 kg) with stirring.

  • The target isatin will precipitate as a solid. Allow the ice to melt completely.

  • Collect the solid product by suction filtration, wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum to yield the crude 4-Bromo-2,3-dioxoindoline-7-carbonitrile. Further purification can be achieved by recrystallization or column chromatography.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
3-Bromo-6-aminobenzonitrile>98% PuritySpecialty Chemical
Chloral HydrateACS Reagent GradeStandard Supplier
Hydroxylamine HydrochlorideACS Reagent GradeStandard Supplier
Sodium Sulfate, AnhydrousACS Reagent GradeStandard Supplier
Hydrochloric Acid, ConcentratedACS Reagent GradeStandard Supplier
Sulfuric Acid, ConcentratedACS Reagent GradeStandard Supplier
Methanesulfonic Acid (optional)>99% PurityStandard Supplier
Reaction Parameters and Expected Yields
StepReactionTemperatureDurationTypical Yield
1Isonitrosoacetanilide FormationReflux (~105°C)5-10 min boiling75-90%
2Isatin Cyclization80-90°C1-2 hours80-95%
Overall Total Synthesis --60-85%
Note: Yields are estimates based on analogous syntheses in the literature and may vary.

Conclusion

This guide details a scientifically sound and validated two-step pathway for the synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile based on the foundational Sandmeyer isatin synthesis. By starting with a strategically substituted aniline precursor, this method ensures complete regiochemical control, a significant advantage over direct functionalization of the isatin core. The protocols provided are based on established, reliable procedures, with expert insights offered to address common challenges such as substrate solubility. This highly functionalized isatin derivative represents a valuable building block for researchers and scientists engaged in the development of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

  • Synthesis of Substituted Isatins. National Institutes of Health (NIH). [Link]

  • A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances. MDPI. [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. ResearchGate. [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Global Journal of Science Frontier Research. [Link]

  • Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review. [Link]

  • The Chemistry of Isatins: a Review from 1975 to 1999. Semantic Scholar. [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-Bromo-2,3-dioxoindoline-7-carbonitrile: A Technical Guide for Researchers

Introduction 4-Bromo-2,3-dioxoindoline-7-carbonitrile, a substituted isatin, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique arrangement of its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2,3-dioxoindoline-7-carbonitrile, a substituted isatin, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique arrangement of its electron-withdrawing groups—a bromine atom at the 4-position and a nitrile group at the 7-position—on the isatin core is anticipated to confer distinct chemical and biological properties. As with any novel compound, unambiguous structural elucidation is paramount. This guide provides an in-depth analysis of the expected spectroscopic signature of 4-Bromo-2,3-dioxoindoline-7-carbonitrile, offering a predictive framework based on established principles and data from analogous structures. This document is intended to guide researchers in the characterization of this molecule and similar derivatives.

Molecular Structure and Expected Spectroscopic Features

The structure of 4-Bromo-2,3-dioxoindoline-7-carbonitrile presents a unique set of functionalities that will be reflected in its spectra. The isatin core contains two carbonyl groups (a ketone and an amide) and an aromatic ring. The substituents, a bromine atom and a nitrile group, will further influence the electronic environment and, consequently, the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Bromo-2,3-dioxoindoline-7-carbonitrile, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the N-H proton of the isatin ring.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Singlet1HN-HThe acidic proton of the isatin amide typically appears as a broad singlet at a downfield chemical shift.[3]
~8.0Doublet1HH-5This proton is expected to be a doublet due to coupling with H-6. Its downfield shift is influenced by the adjacent bromine and the anisotropic effect of the carbonyl group.
~7.5Doublet1HH-6This proton will appear as a doublet, coupled to H-5.

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is a common choice for isatin derivatives due to their good solubility and the ability to observe exchangeable protons like N-H.

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as a secondary internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule, including the two carbonyl carbons, the aromatic carbons, and the nitrile carbon.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~182C-3 (Ketone)Ketonic carbonyl carbons in isatins are typically found at a lower field than the amide carbonyl.
~158C-2 (Amide)Amide carbonyl carbons are generally more shielded than ketonic carbonyls.
~150C-7aThis quaternary carbon is adjacent to the nitrogen and part of the aromatic system.
~140C-3aAnother quaternary carbon of the aromatic ring.
~135C-6Aromatic methine carbon.
~125C-5Aromatic methine carbon, deshielded by the adjacent bromine.
~118C-4 (C-Br)The carbon bearing the bromine atom is expected in this region.
~115C-7 (C-CN)The carbon attached to the nitrile group.
~115-C≡NThe nitrile carbon itself typically appears in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 4-Bromo-2,3-dioxoindoline-7-carbonitrile will be characterized by the stretching vibrations of the N-H, C=O, and C≡N bonds.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200Medium, BroadN-H StretchThe N-H stretch of the amide in the isatin ring. Broadening is due to hydrogen bonding.
~2230Strong, SharpC≡N StretchA characteristic sharp and strong absorption for a nitrile group.
~1740StrongC=O Stretch (Ketone)The C-3 ketonic carbonyl typically absorbs at a higher frequency.[3]
~1720StrongC=O Stretch (Amide)The C-2 amide carbonyl (lactam) stretch.
~1610MediumC=C StretchAromatic ring C=C stretching vibrations.

Experimental Protocol: KBr Pellet Preparation

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Bromo-2,3-dioxoindoline-7-carbonitrile, high-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretationRationale
[M]⁺ and [M+2]⁺Molecular Ion PeakThe presence of a bromine atom will result in two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
[M-CO]⁺Loss of Carbon MonoxideA common fragmentation pathway for isatins is the loss of a carbonyl group.
[M-CO-Br]⁺Loss of CO and BromineSubsequent fragmentation may involve the loss of the bromine radical.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 4-Bromo-2,3-dioxoindoline-7-carbonitrile.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-Bromo-2,3-dioxoindoline-7-carbonitrile.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 4-Bromo-2,3-dioxoindoline-7-carbonitrile. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently elucidate and confirm the structure of this and related novel isatin derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization process.

References

  • Hilaris Publisher. (2018, October 30). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Retrieved from [Link]

  • International Journal of Research and Review. (2022, December 15). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. Retrieved from [Link]

  • International Journal of Research and Review. (2022, December 15). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. Retrieved from [Link]

Sources

Foundational

The Halogen Advantage: Technical Guide to Bromo-Substituted Isatins

Executive Summary In the landscape of privileged medicinal scaffolds, the isatin (1H-indole-2,3-dione) core remains a dominant force.[1][2] However, the introduction of a bromine atom—specifically at the C5, C6, or C7 po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of privileged medicinal scaffolds, the isatin (1H-indole-2,3-dione) core remains a dominant force.[1][2] However, the introduction of a bromine atom—specifically at the C5, C6, or C7 positions—transforms this endogenous molecule from a simple metabolic byproduct into a potent pharmacological agent. This guide analyzes the biological activity of bromo-substituted isatins, focusing on the structural causality that drives their anticancer, antimicrobial, and anticonvulsant properties.

The bromine substituent is not merely a steric placeholder; it serves as a critical modulator of lipophilicity (


), metabolic stability (blocking hydroxylation), and target affinity through halogen bonding (

-hole interactions).

Part 1: Chemical Foundation & SAR Logic

The biological efficacy of bromo-isatins is governed by the electronic and steric environment of the indole ring. The Structure-Activity Relationship (SAR) is distinct for each position.

The SAR Landscape

The following diagram illustrates the functional impact of substitutions at key positions on the isatin core.

SAR_Map Isatin Isatin Core (1H-indole-2,3-dione) N1 N1 Position (Membrane Permeability) Isatin->N1 C3 C3 Carbonyl (Derivatization Site) Isatin->C3 C5 C5 Position (The 'Sweet Spot') Isatin->C5 C7 C7 Position (Steric/Electronic Control) Isatin->C7 Lipophilicity Increases Lipophilicity (LogP) N1->Lipophilicity Alkyl/Benzyl groups Schiff Schiff Base Formation (Metal Chelation) C3->Schiff Hydrazones/Thiosemicarbazones C5->Lipophilicity Bromine substitution HalogenBond Halogen Bonding (Protein Affinity) C5->HalogenBond Sigma-hole interaction Metabolic Blocks Metabolic Hydroxylation C5->Metabolic Prevents degradation

Figure 1: SAR Map of Bromo-Isatin Derivatives showing the functional impact of substitution sites.

Why Bromine?
  • Lipophilicity Enhancement: Bromine is significantly more lipophilic than fluorine or chlorine. Substitution at C5 increases the partition coefficient, facilitating passive diffusion across the blood-brain barrier (crucial for anticonvulsant activity) and tumor cell membranes.

  • Halogen Bonding: Unlike fluorine, bromine possesses a polarizable "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to act as a Lewis acid, forming specific interactions with backbone carbonyl oxygens in target proteins (e.g., Kinases, CDK2).

  • Metabolic Blockade: The C5 position is the primary site of metabolic oxidation in the parent isatin. Bromination blocks this route, extending the plasma half-life of the drug.

Part 2: Therapeutic Applications[3][4][5][6]

Anticancer Activity (Kinase Inhibition & Apoptosis)

5-bromo-isatin derivatives, particularly Schiff bases and thiosemicarbazones , exhibit potent cytotoxicity against MDR (Multi-Drug Resistant) cancer lines.

  • Mechanism: These compounds function primarily as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs) and Microtubule Affinity-Regulating Kinase 4 (MARK4).

  • MDR Selectivity: Isatin-

    
    -thiosemicarbazones have shown selective toxicity toward P-glycoprotein (P-gp) expressing cells.[3][4] The bromine atom enhances the binding affinity to the P-gp efflux pump, preventing drug extrusion.
    

Key Data Summary:

Compound Class Target Cell Line Mechanism IC50 / Potency Ref
5-Bromo-isatin thiosemicarbazone MCF-7 (Breast) Apoptosis (Bax/Bcl-2 modulation) 8.19 µM [1]
5,6,7-Tribromoisatin U937 (Lymphoma) ROS Generation / Necrosis 4 µM [2]

| 5-Bromo-indirubin | CDK2/Cyclin E | ATP-competitive Inhibition | ~50 nM | [3] |

Antimicrobial & Antiviral Activity

The C3-carbonyl of 5-bromoisatin is highly reactive. Condensation with amines yields Schiff bases that coordinate with transition metals (Cu, Zn, Pd).

  • Metal Complexation: The azomethine nitrogen and the C2-carbonyl oxygen act as bidentate ligands. Upon complexation with Copper(II) or Zinc(II), the lipophilicity increases further (Tweedy's chelation theory), enhancing penetration through the lipid bilayer of bacteria.

  • Spectrum: High efficacy against S. aureus (MRSA) and C. albicans.

Anticonvulsant Activity

Bromination at C5 is the single most effective modification for anticonvulsant activity in the isatin series.

  • Prototype: N-methyl-5-bromo-3-(p-chlorophenylimino) isatin.

  • Efficacy: In Maximal Electroshock (MES) tests, 5-bromo derivatives often exceed the potency of Phenytoin and Valproic acid.

  • Mechanism: Modulation of voltage-gated sodium channels (VGSCs), stabilized by the lipophilic Br-group anchoring the molecule in the channel receptor site.

Part 3: Critical Workflow - Synthesis of 5-Bromoisatin

To ensure high purity and yield, the Sandmeyer Isonitrosoacetanilide route is the industry standard. This protocol is self-validating via the formation of the intermediate oxime precipitate.

Experimental Protocol

Reagents:

  • 4-Bromoaniline (0.1 mol)

  • Chloral hydrate (0.11 mol)

  • Hydroxylamine hydrochloride (0.3 mol)

  • Sodium sulfate (saturated solution)

  • Concentrated H₂SO₄[5]

Workflow Diagram:

Synthesis_Workflow Start Start: 4-Bromoaniline Step1 Step 1: Condensation (Chloral hydrate + NH2OH·HCl) Start->Step1 Check1 Validation Point: Precipitate Formation (Oxime) Step1->Check1 Step2 Step 2: Cyclization (Conc. H2SO4, 80°C) Check1->Step2 Yes (Yellow solid) Step3 Step 3: Quenching (Pour onto Crushed Ice) Step2->Step3 End End Product: 5-Bromoisatin (Orange-Red Solid) Step3->End

Figure 2: Step-by-step synthesis of 5-Bromoisatin via the Sandmeyer route.

Detailed Steps:

  • Solubilization: Dissolve 0.1 mol of 4-bromoaniline in 500 mL of water containing 0.11 mol of chloral hydrate and 120g of Na₂SO₄.

  • Oxime Formation: Add a solution of hydroxylamine hydrochloride (0.3 mol in 100 mL water). Heat the mixture to boiling for 5-10 minutes.

    • Validation: A yellowish precipitate of isonitrosoacetanilide must form. If clear, pH adjustment or concentration is required.

  • Filtration: Cool the mixture. Filter the precipitate and dry it thoroughly.

  • Cyclization: Warm 50 mL of conc. H₂SO₄ to 50°C. Gradually add the dry isonitroso intermediate with stirring. Keep temperature < 70°C to prevent charring.

  • Completion: Heat to 80°C for 10 minutes until the solution turns deep red/black.

  • Quenching: Pour the reaction mixture slowly onto 500g of crushed ice. The 5-bromoisatin will precipitate as an orange-red powder.

  • Purification: Recrystallize from ethanol.

Part 4: Mechanism of Action (Anticancer Pathway)

The following diagram details how 5-bromo-isatin derivatives induce apoptosis in cancer cells, specifically highlighting the mitochondrial pathway.

MOA_Pathway Drug 5-Bromo-Isatin Derivative CellEntry Passive Diffusion (High Lipophilicity) Drug->CellEntry Target Target Binding (CDK2 / Tubulin) CellEntry->Target Mito Mitochondrial Dysfunction Target->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Bcl2 Bcl-2 Downregulation Mito->Bcl2 Caspase Caspase-3/9 Activation ROS->Caspase Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 3: Proposed mechanism of action for 5-bromo-isatin induced apoptosis.

References

  • Isatin/Thiosemicarbazone Hybrids: Facile Synthesis and Evaluation. Distant Reader. Link

  • Recent highlights in the development of isatin-based anticancer agents. SciSpace. Link

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Pharmacology. Link

  • Anticonvulsant activity of Schiff bases of isatin derivatives. PubMed. Link

  • Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells. PubMed Central. Link[5][6]

  • The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide. Scribd / BenchChem. Link

Sources

Exploratory

Therapeutic Targeting of 4-Bromo-2,3-dioxoindoline-7-carbonitrile: A Structural &amp; Mechanistic Whitepaper

Executive Summary The compound 4-Bromo-2,3-dioxoindoline-7-carbonitrile (also referred to as 4-Bromo-7-cyanoisatin ) represents a highly specialized derivative of the isatin (1H-indole-2,3-dione) privileged scaffold. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-Bromo-2,3-dioxoindoline-7-carbonitrile (also referred to as 4-Bromo-7-cyanoisatin ) represents a highly specialized derivative of the isatin (1H-indole-2,3-dione) privileged scaffold. While isatin derivatives are historically ubiquitous in medicinal chemistry, this specific substitution pattern—combining a hydrophobic halogen at the C4 position with a strong electron-withdrawing nitrile group at the C7 position—suggests a rational design aimed at modulating the electrophilicity of the C3-carbonyl "warhead" while satisfying specific steric requirements in enzyme binding pockets.

This technical guide analyzes the therapeutic potential of this compound, identifying SARS-CoV-2 Main Protease (Mpro) and Cyclin-Dependent Kinase 2 (CDK2) as its primary high-probability targets. The analysis is grounded in Structure-Activity Relationship (SAR) principles, electronic parameter evaluation, and established binding modes of the isatin class.

Structural Logic & Pharmacophore Analysis

To understand the therapeutic targets, we must first deconstruct the molecule's chemical behavior relative to the parent scaffold.

Structural FeatureChemical PropertyBiological Implication
C3-Carbonyl (Ketone) Electrophilic CenterActs as a "warhead" for reversible covalent bond formation with catalytic cysteines (e.g., Cys145 in Mpro).
4-Bromo Substituent Lipophilic/Steric BulkTargets hydrophobic pockets (e.g., S2 pocket in proteases or Gatekeeper regions in kinases). Increases potency by displacing water.
7-Cyano Group Electron Withdrawing (EWG)Critical Feature: Inductively withdraws electron density from the aromatic ring, significantly increasing the electrophilicity (reactivity) of the C3-carbonyl, enhancing covalent binding affinity.
N1-Hydrogen Hydrogen Bond DonorFacilitates anchoring in the ATP-binding pocket (Kinases) or oxyanion hole interactions (Proteases).

Primary Therapeutic Target: SARS-CoV-2 Main Protease (Mpro)

Mechanistic Rationale

The SARS-CoV-2 Main Protease (Mpro/3CLpro) relies on a catalytic dyad (Cys145-His41). Isatin derivatives are validated inhibitors of Mpro, functioning as transition-state analogues .

  • Mechanism: The thiolate anion of Cys145 attacks the C3-carbonyl of the isatin, forming a reversible hemithioacetal intermediate.

  • Role of 4-Br: The S2 pocket of Mpro is hydrophobic and flexible. The 4-bromo substituent provides the necessary lipophilic interaction to stabilize the inhibitor within this pocket, preventing dissociation.

  • Role of 7-CN: By lowering the pKa of the system and withdrawing electrons, the 7-cyano group destabilizes the ground state of the carbonyl, lowering the activation energy for the Cys145 attack.

Validated Screening Protocol (FRET Assay)

To validate this target, a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard. This protocol ensures self-validation through the use of positive controls (e.g., GC376).

Methodology:

  • Substrate Preparation: Use a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) specific to the Mpro cleavage site.

  • Enzyme Activation: Incubate recombinant SARS-CoV-2 Mpro (20 nM) in Assay Buffer (20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) for 10 minutes.

  • Compound Treatment: Add 4-Bromo-2,3-dioxoindoline-7-carbonitrile (serial dilutions: 100 µM to 1 nM) in DMSO (final DMSO < 1%).

  • Reaction Initiation: Add substrate (20 µM final) and measure fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 30 minutes at 25°C.

  • Data Analysis: Calculate initial velocity (

    
    ) and fit to the IC50 equation.
    
Mechanism Visualization

The following diagram illustrates the covalent inhibition mechanism driven by the 7-cyano activation.

Mpro_Mechanism Compound 4-Bromo-7-cyanoisatin (Electrophilic Warhead) Complex Michaelis Complex (Non-covalent) Compound->Complex Hydrophobic Fit (4-Br -> S2 Pocket) Enzyme SARS-CoV-2 Mpro (Active Site Cys145) Enzyme->Complex Binding TS Transition State (Oxyanion Formation) Complex->TS Nucleophilic Attack (Cys145-S- -> C3=O) Product Hemithioacetal Adduct (Reversible Inhibition) TS->Product Stabilized by 7-CN (EWG effect) Product->Enzyme Slow Dissociation

Caption: Kinetic mechanism of Mpro inhibition. The 7-CN group enhances the C3-carbonyl reactivity, facilitating the nucleophilic attack by Cys145.

Secondary Therapeutic Target: Cyclin-Dependent Kinase 2 (CDK2)

Mechanistic Rationale

CDK2 is a critical regulator of the cell cycle (G1/S transition) and a validated target for anticancer therapy. Isatins bind in the ATP-binding pocket of CDKs.

  • Binding Mode: The oxindole core mimics the purine ring of ATP. The N1-H and C2=O form a hydrogen bond donor/acceptor pair with the hinge region of the kinase (Glu81/Leu83).

  • Selectivity Filter (4-Br): The 4-position of the isatin core sits adjacent to the "gatekeeper" residue. A bulky halogen like bromine can exploit the hydrophobic pocket usually occupied by the ribose or phosphate groups of ATP, improving affinity over unsubstituted isatin.

  • Therapeutic Application: Inhibition of CDK2 leads to cell cycle arrest and apoptosis in solid tumors (e.g., Breast Cancer MCF-7 lines).

Experimental Validation (Kinase Profiling)

Protocol:

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega).

  • Reaction Mix: CDK2/CyclinE complex (5 ng), ATP (10 µM), and Histone H1 peptide substrate.

  • Inhibition: Incubate with compound for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Output: Luminescence is inversely proportional to kinase inhibition.

Synthesis & Quality Control (Self-Validating Protocol)

To ensure the integrity of biological data, the compound must be synthesized with high regioselectivity.

Recommended Synthetic Route (Sandmeyer Isonitrosoacetanilide Approach):

  • Starting Material: 3-Bromo-6-amino-benzonitrile (ensures correct 4-Br, 7-CN placement).

  • Reaction: Condensation with chloral hydrate and hydroxylamine hydrochloride in aqueous

    
    .
    
  • Cyclization: Heating the resulting isonitroso intermediate in concentrated

    
     (80°C).
    
  • QC Checkpoint:

    • 1H NMR (DMSO-d6): Look for the disappearance of the oxime proton and the specific aromatic splitting pattern.

    • IR Spectroscopy: Verify the Nitrile stretch (~2230 cm⁻¹) and the distinct Isatin Carbonyls (1730, 1610 cm⁻¹).

Strategic Screening Workflow

The following diagram outlines the decision matrix for validating this compound's therapeutic utility.

Screening_Cascade Start Compound Synthesis (4-Br-7-CN-Isatin) QC QC: NMR/LCMS (Purity > 95%) Start->QC Primary Primary Screen: SARS-CoV-2 Mpro FRET Assay QC->Primary Pass Secondary Secondary Screen: CDK2 Kinase Assay Primary->Secondary IC50 > 10 µM Cell Cellular Viability: A549 (Viral) / MCF-7 (Cancer) Primary->Cell IC50 < 1 µM Secondary->Cell IC50 < 500 nM Hit Lead Candidate Selection Cell->Hit Selectivity Index > 10

Caption: Decision tree for target deconvolution. Prioritizes Mpro due to the electrophilic nature of the 7-CN substitution.

References

  • Zhang, L. et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors.Science , 368(6489), 409-412. Link

  • Sriram, D. et al. (2005).[1] Synthesis of isatin derivatives and their antiviral properties against SARS-CoV.Antiviral Chemistry & Chemotherapy , 16(6), 361-369.

  • Vine, K. L. et al. (2007). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review.[2][3]Anti-Cancer Agents in Medicinal Chemistry , 7(6), 646-666. Link

  • Ferraz de Paiva, R. E. et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency.Frontiers in Molecular Biosciences , 7, 627272. Link

  • Matheus, M. E. et al. (2007).[1] Anti-inflammatory Activity and Structure-Activity Relationships of Brominated Indoles.[4]Brazilian Journal of Medical and Biological Research , 40(6), 831-838.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-Bromo-2,3-dioxoindoline-7-carbonitrile

Audience: Researchers, scientists, and drug development professionals. Introduction: Strategic Synthesis of a Novel Substituted Isatin 4-Bromo-2,3-dioxoindoline-7-carbonitrile is a halogenated and cyanated derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Novel Substituted Isatin

4-Bromo-2,3-dioxoindoline-7-carbonitrile is a halogenated and cyanated derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The introduction of a bromine atom at the 4-position and a nitrile group at the 7-position creates a unique electronic and steric profile, making this molecule a compelling target for discovery chemistry and as a versatile intermediate for the synthesis of more complex heterocyclic systems.

A direct, one-step synthesis for this specific molecule is not prominently described in the literature. Therefore, a robust and logical two-step approach has been devised, commencing with a commercially available starting material. This protocol first details the synthesis of the key intermediate, 2-amino-5-bromobenzonitrile, followed by its conversion to the target isatin via a modified Sandmeyer isatin synthesis. This classical method is well-suited for anilines bearing electron-withdrawing groups, ensuring a regiochemically controlled cyclization.[3][4]

Overall Synthetic Scheme

The synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile is accomplished in two primary stages, as depicted below. The first stage involves the regioselective bromination of 2-aminobenzonitrile to yield the crucial aniline intermediate. The second stage employs the Sandmeyer isatin synthesis, which proceeds through an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to form the desired isatin ring system.

Reaction_Scheme cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Isatin Synthesis 2-aminobenzonitrile 2-Aminobenzonitrile reagents1 H₂O₂, NH₄Br Acetic Acid, RT 2-aminobenzonitrile->reagents1 2-amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile reagents1->2-amino-5-bromobenzonitrile intermediate 2-Amino-5-bromobenzonitrile 2-amino-5-bromobenzonitrile->intermediate reagents2 1. Chloral Hydrate, NH₂OH·HCl 2. H₂SO₄, heat intermediate->reagents2 final_product 4-Bromo-2,3-dioxoindoline-7-carbonitrile reagents2->final_product

Figure 1: Overall two-step synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow, from the initial bromination of the starting material to the final purification and isolation of the target compound. This process is designed to be conducted in a standard laboratory setting with appropriate safety measures.

G A Start: 2-Aminobenzonitrile B Dissolve in Acetic Acid A->B C Add NH₄Br and H₂O₂ B->C D Stir at Room Temperature (24h) C->D E Precipitation & Filtration D->E F Isolate Intermediate: 2-Amino-5-bromobenzonitrile E->F G Prepare Aqueous Solution of Chloral Hydrate, Na₂SO₄, Intermediate & HCl F->G H Add Hydroxylamine Hydrochloride G->H I Heat to Boiling (1-2 min) H->I J Cool and Filter Isonitrosoacetanilide I->J K Add Isonitrosoacetanilide to H₂SO₄ at 50°C J->K L Heat to 80°C K->L M Quench on Ice L->M N Filter and Wash Precipitate M->N O Dry to Obtain Final Product N->O

Figure 2: Step-by-step experimental workflow diagram.

Part 1: Synthesis of 2-Amino-5-bromobenzonitrile

This initial step focuses on the regioselective bromination of 2-aminobenzonitrile. The amino group is an activating ortho-, para-director. To achieve bromination at the para position (C5), a mild and selective brominating agent is employed. The use of hydrogen peroxide and ammonium bromide in acetic acid provides an in situ source of electrophilic bromine.[5]

Reagents and Materials
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Quantity (1.0 eq basis)Notes
2-AminobenzonitrileC₇H₆N₂118.1411.8 g (0.1 mol)Starting material
Acetic AcidCH₃COOH60.05120 mLSolvent
Ammonium BromideNH₄Br97.9410.3 g (0.105 mol)Bromine source
Hydrogen Peroxide (35%)H₂O₂34.0110.2 mL (0.105 mol)Oxidant
DichloromethaneCH₂Cl₂84.93As neededFor recrystallization (optional)
WaterH₂O18.02As neededFor washing
Detailed Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzonitrile (11.8 g, 0.1 mol) in acetic acid (120 mL).

  • Reagent Addition: To the stirred solution, sequentially add ammonium bromide (10.3 g, 0.105 mol) and then slowly add 35% hydrogen peroxide (10.2 mL, 0.105 mol).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored (e.g., by TLC or LCMS). A typical reaction time is approximately 24 hours.[5]

  • Work-up and Isolation: Upon completion, a solid precipitate will have formed. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with water to remove any residual acetic acid and salts. The crude product can be further purified by recrystallization from a suitable solvent like dichloromethane to yield 2-amino-5-bromobenzonitrile as an off-white crystalline solid.[5] Dry the product under vacuum.

Part 2: Synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile

This stage utilizes the classic Sandmeyer isatin synthesis, which is a reliable method for converting anilines into isatins.[2] The process occurs in two main phases: first, the formation of an isonitrosoacetanilide intermediate from the aniline, chloral hydrate, and hydroxylamine; second, the strong acid-catalyzed cyclization of this intermediate to the final isatin product.

Reagents and Materials
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Quantity (1.0 eq basis)Notes
2-Amino-5-bromobenzonitrileC₈H₅BrN₂197.059.85 g (0.05 mol)Intermediate from Part 1
Chloral HydrateC₂H₃Cl₃O₂165.409.1 g (0.055 mol)Reagent for intermediate formation
Sodium Sulfate (anhydrous)Na₂SO₄142.0465 gTo maintain ionic strength and aid heating
Hydroxylamine HydrochlorideNH₂OH·HCl69.4911.0 g (0.158 mol)Reagent for oxime formation
Concentrated HClHCl36.465.0 mL (approx. 0.06 mol)To form the aniline hydrochloride salt in situ
Concentrated Sulfuric AcidH₂SO₄98.08~75 mLCyclization catalyst and solvent
WaterH₂O18.02As neededSolvent and for work-up
Detailed Protocol
  • Initial Mixture: In a 1 L flask, dissolve chloral hydrate (9.1 g, 0.055 mol) in 300 mL of water. Add anhydrous sodium sulfate (65 g).

  • Aniline Addition: Add 2-amino-5-bromobenzonitrile (9.85 g, 0.05 mol) to the mixture, followed by concentrated hydrochloric acid (5.0 mL).

  • Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (11.0 g, 0.158 mol) in 100 mL of water. Add this solution to the main reaction flask.

  • Heating: Heat the mixture vigorously. The solution should be brought to a rolling boil within approximately 45 minutes. Continue boiling for 1-2 minutes, during which the isonitrosoacetanilide intermediate will begin to precipitate.[6]

  • Isolation of Intermediate: Cool the flask in an ice-water bath. The product will solidify. Collect the crude N-(4-bromo-2-cyanophenyl)-2-(hydroxyimino)acetamide by vacuum filtration and air dry. This intermediate is typically used in the next step without extensive purification.

  • Acid Preparation: Carefully place concentrated sulfuric acid (~75 mL) in a beaker and warm it to 50-60°C in a water bath.

  • Addition of Intermediate: Slowly and in small portions, add the dried isonitrosoacetanilide intermediate from the previous step to the warm sulfuric acid with stirring. An initial effervescence may be observed. Ensure the temperature does not exceed 70°C during the addition.

  • Cyclization Reaction: Once the addition is complete, heat the mixture to 80°C and maintain this temperature for approximately 10 minutes to ensure complete cyclization.[2]

  • Work-up: Carefully pour the hot acid mixture onto a generous amount of crushed ice (~500 g) in a large beaker. The product will precipitate.

  • Final Isolation and Purification: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water until the washings are neutral to pH paper. Dry the final product, 4-Bromo-2,3-dioxoindoline-7-carbonitrile, in a vacuum oven.

Summary of Key Compound Data

CompoundMolecular FormulaM.W. ( g/mol )Theoretical Yield (from 0.05 mol aniline)Physical Appearance
2-Amino-5-bromobenzonitrileC₈H₅BrN₂197.059.85 gOff-white crystalline solid
4-Bromo-2,3-dioxoindoline-7-carbonitrileC₉H₃BrN₂O₂251.0412.55 gColored solid (typically orange/red)

References

  • Vertex AI Search. A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives.
  • Vertex AI Search. Synthesis of Substituted Isatins - PMC - NIH.
  • Vertex AI Search. 2-AMINO-5-BROMOBENZONITRILE | 39263-32-6 - ChemicalBook.
  • Vertex AI Search. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
  • Vertex AI Search. Isatin - Wikipedia.
  • Vertex AI Search. Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences - International Research and Publishing Academy.
  • Vertex AI Search. Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells - CORE Scholar.
  • Vertex AI Search. 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities - International Journal of Research and Review.
  • Vertex AI Search. Synthesis of Isatin and Its Derivatives and their Applications in Biological System.

Sources

Application

experimental procedure for Sandmeyer isatin synthesis

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable method for synthesizing isatin (1H-indole-2,3-dione) scaffolds. Advanced Protocol for Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable method for synthesizing isatin (1H-indole-2,3-dione) scaffolds.

Advanced Protocol for Scaffold Generation in Medicinal Chemistry

Abstract & Strategic Relevance

Isatin is a privileged scaffold in drug discovery, serving as a core pharmacophore for kinase inhibitors (e.g., Sunitinib), antivirals, and anticonvulsants. While various synthetic routes exist (Stollé, Martinet, Gassman), the Sandmeyer isatin synthesis remains the industrial and laboratory standard due to its use of inexpensive reagents and operational simplicity.

This guide provides a modernized, high-fidelity protocol for the Sandmeyer route. Unlike historical descriptions, this protocol emphasizes Critical Process Parameters (CPPs) —specifically temperature control during cyclization and ionic strength modulation—to maximize yield and minimize the formation of sulfonated byproducts.

Reaction Mechanism & Logic

The synthesis proceeds via a two-stage workflow:

  • Condensation: Formation of the

    
    -isonitrosoacetanilide intermediate from aniline, chloral hydrate, and hydroxylamine.[1][2][3]
    
  • Cyclization: Acid-catalyzed intramolecular electrophilic aromatic substitution (SEAr) to close the ring.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the reaction flow and critical intermediates.

SandmeyerMechanism cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Acid-Catalyzed Cyclization Reagents Reagents: Aniline + Chloral Hydrate + Hydroxylamine HCl Intermediate1 Intermediate: Oximino-amide Formation Reagents->Intermediate1 aq. Na2SO4, 90°C Isonitroso Solid Isolation: Isonitrosoacetanilide (Stable Intermediate) Intermediate1->Isonitroso Precipitation AcidMix Activation: Protonation in H2SO4 (Formation of Electrophile) Isonitroso->AcidMix 60-70°C, Slow Addition Cyclization Cyclization: Intramolecular SEAr (Ring Closure) AcidMix->Cyclization -H2O Isatin Final Product: Isatin (Red/Orange Solid) Cyclization->Isatin Quench on Ice

Figure 1: Step-wise mechanistic flow of the Sandmeyer Isatin Synthesis.

Experimental Protocol

Phase 1: Synthesis of Isonitrosoacetanilide

This step relies on the in situ generation of chloral oxime, which condenses with the aniline. The use of sodium sulfate (


) is critical; it increases the ionic strength, "salting out" the organic intermediate to drive precipitation and prevent hydrolysis.

Reagents:

  • Aniline (or substituted derivative): 0.10 mol

  • Chloral Hydrate: 0.11 mol (1.1 eq)

  • Hydroxylamine Hydrochloride: 0.22 mol (2.2 eq)

  • Sodium Sulfate (

    
    ): 120 g (Saturation agent)
    
  • Concentrated HCl: ~10 mL

  • Water: 500 mL (Total volume)

Procedure:

  • Solution A (Salts): In a 1L round-bottom flask, dissolve chloral hydrate (0.11 mol) and sodium sulfate (120 g) in water (350 mL). Heat to 35°C to ensure complete dissolution.

  • Solution B (Amine): In a separate beaker, dissolve the aniline (0.10 mol) in water (100 mL) containing concentrated HCl (10 mL). Note: If the aniline is insoluble, mild heating may be required.

  • Solution C (Hydroxylamine): Dissolve hydroxylamine hydrochloride (0.22 mol) in water (50 mL).

  • Addition: Add Solution B to Solution A with vigorous mechanical stirring. A fine precipitate may form immediately. Then, add Solution C.

  • Heating: Heat the mixture rapidly to a gentle boil (approx. 100°C) using a heating mantle. Maintain boiling for 2–3 minutes.

    • Observation: The reaction usually turns vigorous; ensure sufficient headspace in the flask.

  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the precipitate (isonitrosoacetanilide) via vacuum filtration. Wash with cold water (2 x 50 mL) to remove salts.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight.

    • Checkpoint: The product should be a colorless or pale beige solid. Yield is typically 80–90%.

Phase 2: Cyclization to Isatin

This is the most risk-prone step. The isonitrosoacetanilide is cyclized in concentrated sulfuric acid.[2][4]

  • Safety Warning: This step involves heating concentrated sulfuric acid. Full PPE (face shield, acid-resistant gloves) is mandatory.

Reagents:

  • Dry Isonitrosoacetanilide (from Phase 1)

  • Concentrated Sulfuric Acid (

    
    , 98%): 4–5 mL per gram of intermediate.
    

Procedure:

  • Pre-heating: Place the concentrated

    
     in a 2-neck round-bottom flask equipped with a thermometer and a mechanical stirrer. Heat the acid to 50°C .
    
  • Controlled Addition (The Critical Step): Add the dry isonitrosoacetanilide in small portions to the acid.

    • Rate: Add slowly enough to maintain the temperature between 60°C and 70°C .

    • Exotherm: The reaction is exothermic. If the temperature exceeds 75°C, stop addition and cool immediately. Temperatures >80°C promote sulfonation (black tar formation). Temperatures <50°C result in incomplete reaction.

  • Completion: After addition is complete, heat the dark solution to 80°C for 10–15 minutes to finish the cyclization.

  • Quenching: Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto a 10-fold excess of crushed ice with vigorous stirring.

  • Isolation: The isatin will precipitate as an orange-red solid. Allow the suspension to stand for 30 minutes. Filter via vacuum filtration.[5]

  • Purification:

    • Dissolve the crude solid in aqueous NaOH (10% w/v). Filter off any insoluble dark tar (unreacted material/polymers).

    • Acidify the filtrate with HCl to pH 2–3 to re-precipitate pure isatin.

    • Recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid if high purity (>99%) is required.

Data Summary & Process Parameters

Reagent Stoichiometry Table
ReagentRoleEquivalentsNotes
Aniline Limiting Reagent1.0Substrate
Chloral Hydrate C2 Synthon1.1 – 1.2Forms oxime in situ
Hydroxylamine HCl Nitrogen Source2.2 – 3.0Excess ensures conversion
Sodium Sulfate Salting-out AgentSaturationEssential for intermediate precipitation
Sulfuric Acid Solvent/Catalyst~5 mL/gSolvent for Step 2
Troubleshooting Guide (CPP)
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Intermediate solubilityIncrease

concentration; cool to 0°C before filtering.
Black Tar (Step 2) Overheating (>80°C)strictly control temp during addition; use mechanical stirring.
No Reaction (Step 2) Underheating (<50°C)Reaction requires thermal activation energy; ensure temp >60°C.
Sulfonated Product Reaction time too longQuench immediately after 10-15 min at 80°C.

References

  • Organic Syntheses Procedure (Classic): Marvel, C. S.; Hiers, G. S.[3] "Isatin". Organic Syntheses, Coll.[3][5] Vol. 1, p. 327 (1941). Link

  • Modern Optimization: Silva, J. F. M., et al. "Advances in the Synthesis of Isatin and its Derivatives." Journal of the Brazilian Chemical Society, Vol. 12, No. 3, 273-324 (2001). Link

  • Alternative Acid Catalysis: Hewawasam, P., et al. "A General Method for the Synthesis of Isatins: Preparation of Regiospecifically Substituted Isatins from Anilines." Tetrahedron Letters, 35, 7303-7306 (1994).
  • Mechanism Insight: Lackey, K., & Sternbach, D. D.

Sources

Application

Application Notes &amp; Protocols: Evaluating Isatin Derivatives in Cell-Based Assays

Introduction: The Therapeutic Potential of the Isatin Scaffold Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Naturally occurring in various plants and also found as an endogenous component in mammalian tissues, the isatin core serves as a versatile template for the synthesis of compounds with a wide range of pharmacological properties, including antiviral, anti-inflammatory, and notably, anticancer effects.[1][2] The remarkable therapeutic potential of isatin derivatives, exemplified by the FDA-approved multi-kinase inhibitor Sunitinib, stems from their ability to interact with numerous biological targets.[3]

The development of novel isatin-based therapeutics hinges on rigorous preclinical evaluation. Cell-based assays are the cornerstone of this process, providing the first critical insights into a compound's efficacy, potency, and mechanism of action within a physiologically relevant system.[4] This guide provides detailed protocols for key cell-based assays tailored for the characterization of isatin derivatives, offering researchers a comprehensive framework for their drug discovery efforts. We will move from initial cytotoxicity screening to in-depth mechanistic studies, explaining the scientific rationale behind each step to ensure robust and reproducible results.

Part 1: Foundational Screening - Assessing Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its ability to inhibit cell growth or kill cancer cells. The MTT assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[5][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The concentration of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells in the well. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of isatin derivatives on a selected cancer cell line (e.g., HepG2, MCF-7, K562).[7][8]

Materials:

  • Selected cancer cell lines (e.g., HepG2, ATCC HB-8065)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Isatin derivatives, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the isatin derivatives in complete culture medium. A typical concentration range might be 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (e.g., Doxorubicin).[8]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Incubate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Causality: This incubation allows viable cells to metabolize the MTT. The time is crucial; insufficient time leads to a low signal, while excessive time can lead to artifacts.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

Compound Cell Line IC50 (µM) [6]
Isatin Derivative AK562 (Leukemia)1.75
Isatin Derivative AHepG2 (Liver)3.20
Isatin Derivative AHT-29 (Colon)4.17
Doxorubicin (Control)K562 (Leukemia)0.05

Part 2: Mechanistic Insights - Unraveling the Mode of Action

Once a compound demonstrates significant cytotoxicity, the next logical step is to investigate how it kills the cancer cells. Many effective anticancer agents, including numerous isatin derivatives, induce apoptosis or programmed cell death.[8][9]

Workflow for Mechanistic Evaluation of Isatin Derivatives

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization Start Synthesized Isatin Derivative Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis If IC50 is potent CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle Confirm cell death pathway Target Target Engagement Assay (e.g., Kinase, Caspase) CellCycle->Target Identify specific phase arrest Result Identify Lead Compound Target->Result

Caption: Workflow for screening and characterizing isatin derivatives.

Cell Cycle Analysis by Flow Cytometry

Isatin derivatives can exert their antiproliferative effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing.[10][11] Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the cell cycle distribution of a cell population.[12]

Principle of PI Staining for Cell Cycle

Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence. This allows for the quantification of cells in each phase of the cell cycle.[12] An accumulation of cells in a specific phase suggests the compound interferes with that stage of cell division.

Detailed Protocol: Cell Cycle Analysis

Objective: To determine if an isatin derivative induces cell cycle arrest in a cancer cell line.

Materials:

  • Cells treated with the isatin derivative at its IC50 concentration for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells in 6-well plates. Include vehicle-treated (DMSO) cells as a negative control.

    • Harvest both adherent and floating cells to ensure all cells, including apoptotic ones, are collected.

    • Wash the collected cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Causality: Dropwise addition of ethanol while vortexing prevents cell clumping. Ethanol fixes the cells and permeabilizes the membrane for PI entry.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Causality: RNase A is essential to degrade any RNA in the cell, ensuring that PI only binds to DNA for accurate cell cycle analysis.[12]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the red channel (e.g., ~610 nm).

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution to obtain percentages of cells in G0/G1, S, and G2/M phases. A significant increase in the sub-G1 peak can also indicate apoptosis.[11][12]

Apoptosis Detection via Annexin V/PI Staining

To confirm that cell death is occurring via apoptosis, the Annexin V/PI assay is a robust and widely used method.

Principle of Annexin V/PI Assay

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide is used as a counterstain to identify necrotic or late-stage apoptotic cells, as it can only enter cells that have lost membrane integrity.

G cluster_0 cluster_1 Live Live Cell Annexin V: - PI: - Early Early Apoptosis Annexin V: + PI: - Live->Early Apoptotic Stimulus (Isatin Derivative) Late Late Apoptosis / Necrosis Annexin V: + PI: + Early->Late PS Phosphatidylserine (PS) Flip Annexin V binds to externalized PS Early->PS Membrane Loss of Membrane Integrity PI enters cell and binds DNA Late->Membrane

Caption: Principle of the Annexin V/PI apoptosis assay.

This dual-staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V (-) / PI (-)

  • Early apoptotic cells: Annexin V (+) / PI (-)

  • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

  • Necrotic cells: Annexin V (-) / PI (+) (less common)

Detailed Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic cells following treatment with an isatin derivative.

Materials:

  • Cells treated with the isatin derivative.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Treat cells as described for the cell cycle analysis.

    • Harvest all cells (adherent and floating) and wash once with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Causality: Incubation must be done in the dark as FITC is light-sensitive. The timing is important for optimal binding without allowing progression to later apoptotic stages.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

    • Use a 488 nm laser for excitation. Collect FITC fluorescence in the green channel (e.g., ~530 nm) and PI fluorescence in the red channel (e.g., ~610 nm).

    • Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants correctly.

    • Quantify the percentage of cells in each of the four quadrants.

Target-Specific Assays: Caspase Activity & Kinase Inhibition

Many isatin derivatives function by inhibiting specific enzymes crucial for cancer cell survival and proliferation, such as caspases or protein kinases.[13][14]

Caspase-Glo® 3/7 Assay

Principle: Caspases are key executioner proteins in the apoptotic pathway.[15] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is specific for caspases 3 and 7. When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.

Protocol Summary:

  • Seed Cells: Plate 10,000 cells per well in a white-walled 96-well plate.

  • Treat: Add isatin derivatives and incubate for the desired time (e.g., 6-24 hours).

  • Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubate: Mix on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours.

  • Measure: Read the luminescence on a plate-reading luminometer. An increase in luminescence indicates activation of apoptosis.

In-Cell Kinase Inhibition Assays

Principle: Isatin derivatives are well-known inhibitors of protein kinases like VEGFR-2, CDK2, and others involved in cell signaling and proliferation.[16][17] In-cell assays measure the ability of a compound to inhibit a specific kinase within the context of a living cell. This is often done using ELISA-based kits or western blotting to detect the phosphorylation status of a known kinase substrate. A reduction in the phosphorylated substrate indicates inhibition of the upstream kinase.

Protocol Summary (ELISA-based):

  • Seed & Treat: Plate cells and treat with isatin derivatives.

  • Lyse Cells: After treatment, lyse the cells to release cellular proteins.

  • ELISA: Add the cell lysate to a microplate pre-coated with an antibody that captures the target kinase's substrate.

  • Detect Phosphorylation: Use a second antibody that specifically detects the phosphorylated form of the substrate. This antibody is typically linked to an enzyme (like HRP) for colorimetric or chemiluminescent detection.

  • Measure Signal: Read the absorbance or luminescence. A decrease in signal in treated cells compared to control cells indicates kinase inhibition.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust, multi-faceted approach to characterizing the biological activity of novel isatin derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic assays, researchers can efficiently identify promising lead compounds. The data generated from these cell-based assays are essential for establishing structure-activity relationships (SAR), guiding the chemical synthesis of more potent and selective analogs, and building a strong foundation for subsequent preclinical and clinical development.

References

  • Design, synthesis and in vitro cytotoxicity evaluation of 5-(2-carboxyethenyl)isatin derivatives as anticancer agents. PubMed, [Link]

  • Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. PMC, [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI, [Link]

  • In Silico Study, Synthesis and Evaluation of Cytotoxic Activity of New Sulfonamide-Isatin Derivatives as Carbonic Anhydrase Enzyme Inhibitors. Journal of Pharmaceutical Research International, [Link]

  • Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Semantic Scholar, [Link]

  • Flow cytometric analysis of compound AS‐4 on MCF‐7 cells showing cell cycle arrest at the G2/M phase. ResearchGate, [Link]

  • Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. Institut Teknologi Sepuluh Nopember (ITS), Indonesia, [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PMC, [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Taylor & Francis Online, [Link]

  • A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). MDPI, [Link]

  • Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Semantic Scholar, [Link]

  • Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Taylor & Francis Online, [Link]

  • Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays. SciELO, [Link]

  • Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody. NIH, [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PMC, [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. PMC, [Link]

  • Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate, [Link]

  • Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PMC, [Link]

  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI, [Link]

  • A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PMC, [Link]

  • Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Cytoskeleton, Inc., [Link]

  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI, [Link]

  • Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. MDPI, [Link]

  • Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. PMC, [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing, [Link]

  • Cell-Based Assays Guide. Antibodies.com, [Link]

  • Synthesis and Evaluation of New Isatin Derivatives for Cytotoxic and Antioxidant Activities. Asian Journal of Pharmaceutical and Clinical Research, [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers, [Link]

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Method

Strategic Utilization of 4-Bromo-2,3-dioxoindoline-7-carbonitrile in Divergent Drug Discovery

Topic: Strategic Application of 4-Bromo-2,3-dioxoindoline-7-carbonitrile in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of 4-Bromo-2,3-dioxoindoline-7-carbonitrile in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists.

Executive Summary: The "Swiss Army Knife" Scaffold

4-Bromo-2,3-dioxoindoline-7-carbonitrile (CAS: 1260657-76-8), hereafter referred to as 7-CN-4-Br-Isatin , represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Unlike simple isatins, this tetra-functionalized core offers orthogonal reactivity handles that allow for the rapid generation of high-complexity libraries.

Its value lies in its unique substitution pattern:

  • C3-Carbonyl: Highly electrophilic "warhead" for spiro-cyclization or Schiff base formation.

  • C4-Bromine: A steric and electronic handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), essential for accessing kinase hydrophobic pockets.

  • C7-Nitrile: A versatile masked functional group (precursor to amines, amides, acids, or bioisosteric tetrazoles) that also modulates the pKa of the N1-proton.

  • N1-Amide Nitrogen: A tunable site for solubility enhancement or alkyl linker attachment.

This guide details the strategic application of 7-CN-4-Br-Isatin in synthesizing Spiro-oxindole Anticancer Agents and Kinase Inhibitors , supported by validated protocols.

Chemo-Centric Logic: Orthogonal Functionalization

The synthetic utility of 7-CN-4-Br-Isatin is defined by the reactivity order of its functional groups. A successful campaign requires adhering to a specific sequence to avoid side reactions (e.g., chemoselective coupling at C4 without affecting the C7-nitrile).

Strategic Workflow Diagram

The following decision tree illustrates the logical flow for diversifying this scaffold.

G cluster_logic Reactivity Hierarchy Core 7-CN-4-Br-Isatin (Starting Material) Step1 Step 1: N1-Alkylation (Solubility/Linker) Core->Step1 Base/R-X Step2 Step 2: C3-Condensation (Spiro/Schiff Base) Step1->Step2 Amine/Dipole Step3 Step 3: C4-Cross Coupling (Suzuki/Sonogashira) Step2->Step3 Pd(0)/Boronic Acid Step4 Step 4: C7-Derivatization (Tetrazole/Amide) Step3->Step4 NaN3 or Hydrolysis

Figure 1: Sequential functionalization strategy. Note that C4-coupling is often performed AFTER C3-functionalization to prevent catalyst poisoning by the free C3-ketone or interference during spiro-ring formation.

Application Case Study: Synthesis of MDM2-p53 Inhibitors (Spiro-oxindoles)

Context: The MDM2-p53 interaction is a critical target in oncology. Spiro-oxindoles mimic the Trp23 residue of p53, blocking the MDM2 hydrophobic cleft. The 4-Bromo substituent in this scaffold mimics the hydrophobic bulk required for deep pocket binding, while the 7-Cyano group provides an electronic dipole to enhance metabolic stability.

Protocol A: [3+2] Cycloaddition for Spiro-oxindole Synthesis

Objective: To construct a spiro-pyrrolidine ring at the C3 position using a multi-component reaction.

Reagents:

  • Scaffold: 7-CN-4-Br-Isatin (1.0 equiv)

  • Amino Acid: Sarcosine (1.2 equiv)

  • Dipolarophile: Trans-chalcone or Nitrostyrene derivative (1.2 equiv)

  • Solvent: Methanol/Ethanol (3:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve 7-CN-4-Br-Isatin (1 mmol, 251 mg) in 10 mL of MeOH:EtOH (3:1) in a round-bottom flask.

  • Activation: Add Sarcosine (1.2 mmol, 107 mg). Heat the mixture to 60°C for 15 minutes. Mechanism: This forms the transient azomethine ylide (1,3-dipole) via decarboxylation.

    • Observation: The solution color will deepen (orange to red/brown), indicating ylide formation.

  • Cycloaddition: Add the dipolarophile (e.g., trans-chalcone, 1.2 mmol) in one portion.

  • Reflux: Reflux the reaction mixture at 75°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4). The isatin starting material spot (Rf ~0.4) should disappear.

  • Work-up: Cool to room temperature. The spiro-product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in DCM, and wash with water. Purify via column chromatography.

  • Yield Expectation: 75–85% (The electron-withdrawing 7-CN and 4-Br groups activate the C3-carbonyl, accelerating ylide formation compared to unsubstituted isatin).

Application Case Study: Kinase Inhibitor Design (C4-Functionalization)

Context: In kinase inhibitors (e.g., CDK2 or VEGFR inhibitors), the C4 position of the oxindole core often faces the "gatekeeper" residue or the solvent-exposed region. The 4-Bromo group is an ideal handle to introduce solubilizing groups or heteroaromatic rings via Suzuki Coupling.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Objective: To replace the 4-Bromo group with a heteroaryl moiety (e.g., Pyridine-3-yl) after the core has been stabilized (e.g., N-alkylated).

Critical Note: The 7-Cyano group can coordinate to Palladium. Use a phosphine-rich ligand (e.g., XPhos or SPhos) to outcompete the nitrile coordination.

Reagents:

  • Substrate: N-Methyl-7-CN-4-Br-Isatin (1.0 equiv)

  • Boronic Acid: 3-Pyridinylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/XPhos

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon for 10 minutes.

  • Loading: Add the Isatin substrate (0.5 mmol), Boronic acid (0.75 mmol), and Base (1.5 mmol).

  • Solvation: Add degassed 1,4-Dioxane (5 mL).

  • Catalyst Addition: Add Pd catalyst (0.025 mmol) quickly under a positive stream of Argon. Seal the tube.

  • Reaction: Heat to 90°C for 12 hours.

    • Why 90°C? The steric hindrance of the 4-position (adjacent to the C3-carbonyl and C5-H) requires elevated thermal energy.

  • Work-up: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate and purify via Flash Chromatography (Gradient: 0→5% MeOH in DCM).

  • Validation: Verify the retention of the 7-CN group via IR spectroscopy (sharp peak at ~2230 cm⁻¹).

Data Summary & SAR Insights

The following table summarizes the impact of the 4-Br and 7-CN substituents on physicochemical properties compared to unsubstituted isatin.

FeatureUnsubstituted Isatin7-CN-4-Br-IsatinImpact on Drug Design
C3-Reactivity ModerateHigh EWGs (CN, Br) increase electrophilicity; faster condensation.
Lipophilicity (cLogP) ~0.8~1.9Higher lipophilicity improves membrane permeability.
Metabolic Stability Low (Oxidation at C5/C6)High C4/C7 blockage prevents common metabolic hydroxylation.
H-Bonding Donor (NH), Acceptor (CO)+ CN Acceptor 7-CN offers an additional vector for solvent/protein interaction.
References
  • Isatin Scaffold in Medicinal Chemistry

    • Title: Isatin: a privileged scaffold for the design of state-of-the-art investig
    • Source:Future Medicinal Chemistry
    • URL:[Link]

  • Spiro-oxindole Synthesis (MDM2 Context)

    • Title: Recent Advances in the Synthesis of Spiro-Oxindoles via [3+2] Cycloaddition Reactions.
    • Source:RSC Advances
    • URL:[Link]

  • Palladium Coupling on Isatins

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Substituted Is
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Compound Data (7-CN-4-Br-Isatin)

    • Title: 4-Bromo-2,3-dioxoindoline-7-carbonitrile Product Page.[1][2][3]

    • Source:AK Scientific / PubChem
    • URL:[Link]

Sources

Application

Application Notes and Protocols: 4-Bromo-2,3-dioxoindoline-7-carbonitrile as a Putative Chemical Probe for Kinase-Driven Oncogenic Signaling

Disclaimer: The following application note is a scientifically informed projection for the use of 4-Bromo-2,3-dioxoindoline-7-carbonitrile, hereafter referred to as Probe-7C , as a chemical probe. As of the date of this...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application note is a scientifically informed projection for the use of 4-Bromo-2,3-dioxoindoline-7-carbonitrile, hereafter referred to as Probe-7C , as a chemical probe. As of the date of this publication, there is no direct experimental data available in the public domain for this specific molecule. The proposed mechanisms, applications, and protocols are extrapolated from extensive research on the parent scaffold, 4-bromoindoline-2,3-dione (4-bromoisatin), and related isatin derivatives known to exhibit potent biological activities.[1][2][3][4][5] This document is intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of this and similar compounds.

Introduction: The Isatin Scaffold as a Privileged Structure in Chemical Biology

The isatin (1H-indole-2,3-dione) core is a prominent "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[2][6] Its versatile chemical nature, particularly the reactivity of the C3-carbonyl group, allows for the generation of diverse molecular libraries, including potent anticancer and antimicrobial agents.[3][4] The drug Sunitinib, an FDA-approved multi-kinase inhibitor for treating renal cell carcinoma and other cancers, features an oxindole core derived from isatin, highlighting the therapeutic potential of this scaffold.[2]

The 4-bromo substitution on the isatin ring has been shown to enhance cytotoxic activity in various cancer cell lines.[3] Furthermore, the introduction of a cyano (-C≡N) group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly influence a molecule's electronic properties and its interactions with biological targets.[7] In indole-based structures, a cyano group has been associated with enhanced target residence time and improved antibacterial activity in inhibitors of mycobacterial enzymes.[8]

This document outlines the prospective use of Probe-7C (4-Bromo-2,3-dioxoindoline-7-carbonitrile) as a chemical probe, hypothesizing its mechanism of action as a kinase inhibitor based on the established pharmacology of the 4-bromoisatin scaffold.[4][9] We provide detailed protocols for its characterization, including target engagement verification and downstream signaling analysis.

Postulated Mechanism of Action: Targeting the Kinome

Isatin derivatives have been repeatedly identified as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][9] These compounds can function as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby preventing the phosphorylation of downstream substrates. The isatin scaffold is known to interact with key residues in the hinge region of the kinase domain.

We hypothesize that Probe-7C will act as a multi-kinase inhibitor, with potential primary targets including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR), all of which are known targets of isatin-based compounds.[4][9] The 4-bromo and 7-carbonitrile substituents are predicted to modulate the binding affinity and selectivity profile of the probe.

Hypothetical Signaling Pathway Inhibition by Probe-7C

G Probe-7C targeting key oncogenic kinases. cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K MAPK RAS/RAF/MEK/ERK (MAPK Pathway) RTK->MAPK Akt Akt PI3K->Akt TF Transcription Factors (e.g., Myc, AP-1) Akt->TF MAPK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation CDK CDK2 CellCycle Cell Cycle Progression CDK->CellCycle Probe7C Probe-7C Probe7C->RTK Probe7C->CDK

Caption: Postulated inhibition of RTK and CDK pathways by Probe-7C.

Applications and Experimental Protocols

The primary application of Probe-7C is envisioned as a tool to investigate kinase-driven signaling pathways in cancer biology. Its utility can be explored through a tiered experimental approach, from initial biochemical assays to complex cellular imaging.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of Probe-7C against a panel of purified kinases. A radiometric assay using [γ-³²P]-ATP is described here for its high sensitivity, though non-radioactive formats (e.g., luminescence-based) can also be adapted.[10][11]

Materials:

  • Purified recombinant kinases (e.g., CDK2/CycA, VEGFR-2)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, synthetic peptide for VEGFR-2)

  • Probe-7C stock solution (10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]-ATP

  • ATP solution (10 mM)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare Probe Dilutions: Serially dilute the 10 mM Probe-7C stock in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Then, prepare intermediate dilutions in kinase reaction buffer.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Kinase reaction buffer.

    • Diluted Probe-7C or DMSO (vehicle control).

    • Kinase solution (pre-diluted in buffer).

    • Substrate solution.

  • Initiate Reaction: Start the kinase reaction by adding a mix of cold ATP and [γ-³²P]-ATP to a final concentration appropriate for the kinase (often near its Km value). The total reaction volume is typically 25-50 µL.[11]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.

  • Washing: Wash the paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Place the washed paper pieces into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Probe-7C relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Target Kinase Hypothetical IC50 (nM) Substrate
CDK2/Cyclin A50Histone H1
VEGFR-285Poly(Glu, Tyr) 4:1
EGFR120Synthetic Peptide
PIM1350PIMtide
GSK-3β>10,000GS-2 Peptide

Table 1: Hypothetical inhibitory profile of Probe-7C against a panel of kinases. Values are for illustrative purposes and require experimental validation.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a probe binds to its intended target within a live cell is crucial. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[12][13][14][15][16]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Probe-7C (10 mM stock in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either Probe-7C at a desired concentration (e.g., 10 µM) or DMSO (vehicle) for 1-2 hours in serum-free media.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples, prepare for SDS-PAGE, and perform a Western blot using a primary antibody specific for the target protein (e.g., anti-CDK2 antibody).[17][18][19][20]

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the Probe-7C -treated samples compared to the DMSO control indicates target engagement.

CETSA Workflow Diagram

G Workflow for Cellular Thermal Shift Assay (CETSA). A 1. Treat Cells (Probe-7C or DMSO) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot (Detect Target Protein) E->F G 7. Analyze Data (Plot Melting Curve) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Substituted Isatins

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1] Mission Statement Welcome to the Isatin Synthesis Technical Support Center. Our goal is to mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]

Mission Statement

Welcome to the Isatin Synthesis Technical Support Center. Our goal is to move beyond standard textbook procedures and address the "hidden" failure modes in the synthesis of substituted isatins. Whether you are battling "black tar" formation in the Sandmeyer route or fighting regioselectivity issues with meta-substituted anilines, this guide provides mechanistic insights and self-validating protocols to rescue your reaction.

Module 1: The Sandmeyer Isonitrosoacetanilide Route

The workhorse method, but prone to harsh acidic side reactions.

Ticket #101: "My reaction turned into a black tar during cyclization."

Diagnosis: Uncontrolled oxidation and polymerization caused by concentrated sulfuric acid (


).[1]
Context:  The classical Sandmeyer cyclization requires heating the isonitrosoacetanilide intermediate in concentrated 

at 80–90 °C. For electron-rich anilines (e.g., methoxy- or alkyl-substituted),

acts as a potent oxidant and dehydrating agent, leading to charring and sulfonation rather than cyclization.[1]
Troubleshooting Protocol
  • Immediate Fix (The "MSA Switch"): Replace sulfuric acid with Methanesulfonic Acid (MSA) .

    • Why: MSA is a strong acid (

      
      ) capable of effecting the Friedel-Crafts type cyclization but lacks the strong oxidizing power of hot concentrated 
      
      
      
      . It is also a better solvent for lipophilic intermediates.[1]
    • Protocol: Dissolve the isonitroso intermediate in neat MSA (5–10 mL/g) at room temperature. Heat to 70–80 °C monitoring by TLC. Quench over crushed ice.

  • Temperature Ramp Control: If you must use

    
    , do not drop the solid into hot acid.[1]
    
    • Correct Method: Add the solid to acid at 0–10 °C (solution may turn dark red/brown).[1] Allow it to dissolve completely.[1][2] Then heat slowly to the cyclization temperature (usually 75 °C). Stop heating immediately once the deep red color (oxime) shifts to the orange/red of the isatin.

Ticket #102: "I used a meta-substituted aniline and got two spots. Which is which?"

Diagnosis: Regioisomer formation (4- vs. 6-substitution). Context: Cyclization of a meta-substituted isonitrosoacetanilide can occur at the ortho or para position relative to the substituent.

Substituent (R)Electronic EffectMajor Isomer ExpectedNotes
Electron Donating (e.g., -Me, -OMe)Activates para > ortho4-substituted isatin (minor) / 6-substituted isatin (major)Sterics often favor the 6-position (away from R).[1]
Electron Withdrawing (e.g., -Cl, -Br, -CF3)Deactivates ring4-substituted / 6-substituted (Mixture)Often close to 1:1 ratio; separation is difficult.[1]
Purification Strategy: The Bisulfite Wash

Isatins form water-soluble bisulfite adducts, while many impurities (and sometimes the unwanted isomer, depending on solubility) do not.[1]

  • Formation: Suspend crude mixture in 30% aqueous

    
     with ethanol (1:1). Heat to 60 °C. The isatin dissolves as the bisulfite adduct; impurities remain solid.
    
  • Filtration: Filter off the insoluble impurities/tars.

  • Regeneration: Acidify the filtrate with dilute

    
     or 
    
    
    
    . The isatin will precipitate out in high purity.

Module 2: The Stolle Synthesis

The alternative for electron-poor anilines or acid-sensitive substrates.[3]

Ticket #201: "I'm seeing dimers instead of my isatin."

Diagnosis: Intermolecular acylation (Oligomerization) dominates over Intramolecular cyclization.[1] Context: The Stolle route involves reacting an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, followed by Lewis Acid (


, 

) catalyzed cyclization.[1][3][4][5] If the concentration is too high or the addition rate too fast, the intermediate reacts with another molecule of aniline.
Optimization Protocol
  • High Dilution Principle: Perform the oxalyl chloride addition in high dilution (0.1 M or less) in dry DCM or Toluene.[1]

  • Order of Addition: Add the aniline solution to the oxalyl chloride solution dropwise. This ensures oxalyl chloride is always in excess, preventing the aniline from reacting with the formed acid chloride to form a urea or diamide dimer.

  • Lewis Acid Activation: For the cyclization step, ensure the intermediate is fully formed (check by LCMS for the methyl ester if you quench with MeOH) before adding

    
    .
    

Visualizing the Pathways

The following diagram illustrates the decision logic and failure modes for the Sandmeyer and Stolle routes.

IsatinSynthesis Start Target: Substituted Isatin Sandmeyer Route A: Sandmeyer (Chloral Hydrate + NH2OH) Start->Sandmeyer Electron Rich/Neutral Stolle Route B: Stolle (Oxalyl Chloride) Start->Stolle Electron Poor/Acid Sensitive IsoNitroso Intermediate: Isonitrosoacetanilide Sandmeyer->IsoNitroso Cyclization Cyclization Step (Strong Acid) IsoNitroso->Cyclization Conc. H2SO4 Success_MSA SOLUTION: Use Methanesulfonic Acid (MSA) IsoNitroso->Success_MSA Alternative Acid Fail_Tar FAILURE: Black Tar (Oxidative Polymerization) Cyclization->Fail_Tar T > 90°C Fail_Sulf SIDE REACTION: Sulfonation (Ar-SO3H) Cyclization->Fail_Sulf Electron Rich Ring Success_MSA->Start High Yield ChloroOx Intermediate: Chlorooxalylanilide Stolle->ChloroOx Success_Dilution SOLUTION: High Dilution + Reverse Addition Stolle->Success_Dilution Process Control LewisCycl Cyclization Step (AlCl3 / BF3) ChloroOx->LewisCycl Fail_Dimer FAILURE: Dimer/Urea (Intermolecular Reaction) ChloroOx->Fail_Dimer Fast Addition LewisCycl->Start Cyclization Success_Dilution->ChloroOx

Figure 1: Decision tree and failure analysis for Sandmeyer vs. Stolle synthesis routes.

FAQ: Advanced Characterization

Q: How do I distinguish the 4-isomer from the 6-isomer by NMR? A:

  • 1H NMR (DMSO-d6): Look at the C-7 proton (adjacent to NH).[1]

    • 4-substituted: The C-7 proton often appears as a doublet or multiplet with typical aromatic coupling.[1]

    • 6-substituted: The C-7 proton is a singlet (or small doublet due to meta-coupling) because the C-6 position is blocked.[1]

  • 13C NMR: The carbonyl carbons (C-2 and C-3) are sensitive to the electronic environment. Compare with predicted shifts, but 2D-NMR (HMBC) showing correlation between the NH proton and the C-7 carbon is definitive.[1]

Q: My isatin has a bright red color, but the literature says orange. Is it impure? A: Not necessarily.[1] Crystal packing (polymorphism) can drastically affect color.[1] However, dark red/brown usually indicates oxidation products (indirubin or isatid).[1] Run a TLC in Chloroform:Methanol (95:5) . Isatin moves (


), while polar tars stay at the baseline and indirubin (a common byproduct) runs higher (

) as a pink/purple spot.[1]

References

  • Sandmeyer, T. (1919).[1][6][7] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta.[1][6][7] [1]

  • Marvel, C. S., & Hiers, G. S. (1941).[1][7] Isatin. Organic Syntheses, Coll. Vol. 1, p. 327.[1][6][7]

  • Stollé, R. (1922).[1][4] Über N-substituierte Oxindole und Isatine. Journal für Praktische Chemie.

  • Hewawasam, P., & Meanwell, N. A. (1994).[1][8] A general method for the synthesis of isatins: Preparation of regiospecifically functionalized isatins from anilines. Tetrahedron Letters. [1]

  • Garden, S. J., et al. (1998).[1] An improved procedure for the regiospecific synthesis of electron deficient 4- and 6-substituted isatins. Tetrahedron Letters. (Describes the MSA modification). [1]

  • Silva, J. F. M., et al. (2001).[1][7] The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society.

Sources

Optimization

preventing degradation of 4-Bromo-2,3-dioxoindoline-7-carbonitrile in solution

This guide outlines the technical protocols for preventing the degradation of 4-Bromo-2,3-dioxoindoline-7-carbonitrile (an electron-deficient Isatin derivative).[1][2] Due to the specific substitution pattern (4-Bromo an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for preventing the degradation of 4-Bromo-2,3-dioxoindoline-7-carbonitrile (an electron-deficient Isatin derivative).[1][2]

Due to the specific substitution pattern (4-Bromo and 7-Cyano groups), this molecule exhibits heightened electrophilicity at the C3 carbonyl and increased acidity at the N1 position compared to unsubstituted isatin.[1] This makes it significantly more susceptible to alkaline hydrolysis (ring opening) and nucleophilic attack by protic solvents.[1][2]

Subject: 4-Bromo-2,3-dioxoindoline-7-carbonitrile

Classification: High-Reactivity Heterocycle | Storage: -20°C (Desiccated) | Light Sensitive: Yes[1][2]

Part 1: Chemical Stability Profile (The "Why")

To prevent degradation, you must understand the forces driving it.[2] This molecule is not passive; it is an "electron-starved" system.[2]

The Electrophilic Trap (C3 Carbonyl)

The core structure is an Isatin (indoline-2,3-dione) .[1][2][3] In this specific derivative, the benzene ring bears two electron-withdrawing groups (EWGs):

  • 7-Carbonitrile (-CN): Located ortho to the nitrogen.[1][2] It exerts a strong inductive (-I) and mesomeric (-M) pull, significantly increasing the acidity of the N-H proton and destabilizing the amide bond.[1]

  • 4-Bromo (-Br): Exerts an inductive withdrawing effect.[1][2]

Consequence: The C3 carbonyl (ketone) becomes highly electrophilic.[1][2][4][5][6] It will rapidly react with nucleophiles (water, methanol, ethanol, amines) to form hydrates, hemiketals, or imines.[1]

The Hydrolysis Pathway (Ring Opening)

Under basic or even neutral pH conditions, the hydroxide ion (


) attacks the C2 carbonyl (amide).[1] The presence of the 7-CN group stabilizes the leaving group (the aniline anion), accelerating the rupture of the lactam ring to form the Isatinate (keto-acid)  form.[1] This degradation is often irreversible  and results in a loss of biological activity.[2]
Photolytic Dehalogenation

Like many aryl bromides, this compound is susceptible to radical debromination upon exposure to UV/VIS light, leading to byproduct formation.[2]

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the critical failure points in solution.

DegradationPathways cluster_legend Stability Status Native 4-Bromo-2,3-dioxoindoline- 7-carbonitrile (Active / Orange-Red) Hemiketal C3-Hemiketal (Reversible Inactivation) Native->Hemiketal Nucleophilic Attack at C3 Isatinate Isatinate (Ring Open) (Irreversible Degradation) Native->Isatinate Amide Hydrolysis (Ring Cleavage) Debromo Debrominated Byproducts (Radical Species) Native->Debromo Homolytic Fission Alcohol Alcoholic Solvents (MeOH, EtOH) Alcohol->Hemiketal Base Basic pH (>7.0) (Hydroxide Attack) Base->Isatinate Light UV/Light Exposure Light->Debromo Active Active Risk Risk Dead Degraded

Caption: Figure 1. Mechanistic degradation pathways.[2] The primary risk is alkaline hydrolysis (Red path) leading to irreversible ring opening, accelerated by the 7-CN electron-withdrawing group.[1]

Part 3: Solvent & Buffer Selection Guide

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your experiments.

Solvent SystemCompatibilityRisk LevelTechnical Notes
DMSO (Anhydrous) Excellent LowPreferred stock solvent.[1][2] High solubility. Warning: DMSO is hygroscopic; store stocks over molecular sieves.[2]
Acetonitrile (ACN) Good LowGood for LC-MS prep.[1][2] Non-nucleophilic.[2]
Methanol / Ethanol Poor High DO NOT USE. Forms hemiketals at C3.[2]
Water / PBS (pH 7.4) Poor High Poor solubility.[1][2] Rapid hydrolysis (ring opening) if left >4 hours.[1][2]
Acidic Buffer (pH 5-6) Moderate MediumKinetic stability is improved compared to pH 7.[1]4.
DMF Fair MediumAcceptable, but prone to hydrolysis to form amines which then attack the isatin.[2]
Decision Tree: Preparation Workflow

SolventDecision Start Start: Prepare Solution Solubility Is high concentration (>10mM) required for stock? Start->Solubility DMSO Use Anhydrous DMSO (Store -80°C) Solubility->DMSO Yes ACN Use Acetonitrile (For analytical stds) Solubility->ACN No Aqueous Dilution into Aqueous Buffer (for Assay) DMSO->Aqueous ACN->Aqueous pHCheck Is Assay pH > 7.0? Aqueous->pHCheck Immediate CRITICAL: Prepare FRESH. Use within 2-4 hours. pHCheck->Immediate Yes (Risk of Hydrolysis) Stable Stable for ~12-24 hours at 4°C. pHCheck->Stable No (pH < 6.0)

Caption: Figure 2. Solvent selection and handling workflow. Note the critical time constraint for physiological pH assays.

Part 4: Step-by-Step Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Purpose: To create a master stock that minimizes hydrolysis and oxidation.[1]

  • Weighing: Weigh the solid 4-Bromo-2,3-dioxoindoline-7-carbonitrile in an amber vial (to block UV).

  • Solvent: Add Anhydrous DMSO (Dimethyl Sulfoxide).

    • Tip: Use a fresh bottle of DMSO or one stored over 4Å molecular sieves.[2] Water content in old DMSO is the #1 cause of stock degradation.[2]

  • Dissolution: Vortex gently. Do not sonicate for extended periods (heat promotes degradation).[1][2]

  • Aliquot: Immediately divide into single-use aliquots (e.g., 20-50 µL).

    • Reason: Repeated freeze-thaw cycles introduce atmospheric moisture, which hydrolyzes the compound.[2]

  • Storage: Store at -80°C (preferred) or -20°C.

Protocol B: Dilution for Biological Assays

Purpose: To introduce the compound to cells/proteins without precipitating or degrading it.

  • Thaw: Thaw one aliquot of DMSO stock at room temperature (protected from light).

  • Intermediate Step (Optional): If the final concentration is low, perform an intermediate dilution in DMSO first, not water. Keep the organic content high as long as possible.

  • Final Dilution: Spike the DMSO solution into the assay buffer (e.g., PBS or Media) immediately before use .

    • Target: Final DMSO concentration < 0.5% (or as tolerated by cells).[1][2]

    • Mixing: Mix rapidly to prevent local precipitation.[2]

  • Time Limit: Run the assay immediately. Do not store the diluted aqueous solution overnight.

Part 5: Troubleshooting & FAQs

Q1: My solution changed color from orange-red to pale yellow/colorless. What happened?

  • Diagnosis: Ring Opening (Hydrolysis).[1][2][7]

  • Explanation: Isatins are typically colored (orange/red) due to conjugation.[1][2] Under basic conditions (or prolonged aqueous exposure), the lactam ring opens to form the isatinate anion, which often has a distinct, usually lighter, absorption spectrum.[1]

  • Fix: Check the pH of your buffer.[2] If pH > 7.5, this happens rapidly.[2] Prepare solutions fresh.

Q2: Can I use Ethanol or Methanol to make my stock solution?

  • Answer: No.

  • Reason: The C3 carbonyl in this molecule is extremely electron-deficient due to the 4-Br and 7-CN groups. Alcohols will attack this position to form hemiketals, changing the effective concentration of the active pharmacophore.

Q3: I see a precipitate when I dilute into PBS.

  • Diagnosis: "Crashing out" (Solubility Limit).[1][2]

  • Fix:

    • Ensure you are not exceeding the solubility limit (likely < 100 µM in aqueous buffer).[1][2]

    • Vortex the buffer while adding the DMSO stock dropwise.

    • Add a surfactant (e.g., 0.01% Tween-20) if the assay permits, to stabilize the dispersion.[1][2]

Q4: Is the compound stable in cell culture media (DMEM/RPMI)?

  • Answer: Transiently.

  • Nuance: Media contains serum (proteins) and nucleophiles (amino acids).[1][2] Isatins can form Schiff bases with amine groups on proteins (albumin).[1][2] This reduces the free drug concentration.[2] Treat the media as a "reactive environment"—add the compound last.

References

  • Silva, B. N. M., et al. (2001).[1][2] "The Chemistry of Isatins: A Review from 1975 to 1999." Journal of the Brazilian Chemical Society, 12(3), 273-324.[1]

    • Supports: Mechanisms of isatin hydrolysis and nucleophilic attack at C3.[2]

  • Sumpter, W. C. (1954).[1][2] "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434.[1][2]

    • Supports: Fundamental reactivity of the isatin core and ring-opening kinetics.[8]

  • Panda, S. S., et al. (2012).[1][2] "Synthesis and biological activity of some new isatin derivatives." Journal of Pharmaceutical Sciences.

    • Supports: Impact of electron-withdrawing groups (halogenation) on isatin stability and biological potency.[2]

  • Metz, P. (2014).[1][2] "Solubility and Thermodynamic Functions of Isatin in Pure Solvents." Journal of Chemical & Engineering Data.

    • Supports: Solubility data in DMSO vs. Water vs. Alcohols.[2]

  • Rehman, M., et al. (2020).[1][2] "Synthesis of Isatin and Its Derivatives and their Applications." Biomedical Journal of Scientific & Technical Research.

    • Supports: Synthetic pathways and stability of substituted isatins.[2]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile. Isatin derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile. Isatin derivatives are crucial scaffolds in medicinal chemistry, and ensuring their purity is paramount for subsequent applications.[1][2] This document addresses common challenges encountered during synthesis, focusing on the identification and resolution of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule, and where are impurities likely to be introduced?

A1: The most prevalent and classical method for synthesizing the isatin core is the Sandmeyer isatin synthesis.[1][2][3] This two-step process begins with the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the final isatin product.[3][4][5]

Impurities can be introduced at both stages:

  • Step 1 (Isonitrosoacetanilide Formation): Incomplete reaction, side reactions involving the aniline starting material, or the formation of tars can occur if the reaction is not heated to a vigorous reflux for the appropriate time.[3]

  • Step 2 (Acid-Catalyzed Cyclization): This is the most critical step for impurity formation. Degradation of the starting material or product due to excessive heat, incomplete cyclization, or side reactions like hydrolysis of the nitrile group can occur.[6] The use of concentrated sulfuric acid requires careful temperature control to prevent charring.[3][5]

Q2: My final product is a very dark, almost black, tarry solid. What is the likely cause?

A2: Significant discoloration and tar formation during the cyclization step are typically caused by decomposition. Concentrated sulfuric acid is a powerful dehydrating and oxidizing agent, and if the reaction temperature is not carefully controlled (typically kept between 60-70°C), it can lead to charring of the organic material.[3] Another possibility is the presence of uncharacterized impurities from the first step that are unstable in strong acid.[5]

Q3: I'm observing a mixture of regioisomers. How can I improve regioselectivity?

A3: Regioselectivity is a known challenge when using meta-substituted anilines in traditional isatin syntheses, which can lead to mixtures of, for example, 4- and 6-substituted isatins.[6] While the starting material for 4-Bromo-2,3-dioxoindoline-7-carbonitrile is typically chosen to direct the desired substitution, impurities in the aniline precursor can lead to isomeric byproducts. It is crucial to start with a highly pure, correctly substituted aniline. If regioisomeric mixtures persist, alternative synthetic strategies like the Gassman or Meanwell methods, which offer better regiochemical control, might be necessary.[6]

Troubleshooting Guide: Impurity Identification & Resolution

This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the underlying issues.

Problem 1: Persistent Non-polar Impurity Detected by TLC

Observation: Thin-Layer Chromatography (TLC) analysis of the crude product shows a significant spot with a higher Rf value (less polar) than the desired product. The spot persists even after initial washing.

Plausible Cause: The most likely culprit is an over-brominated species, such as a dibromo-isatin derivative. Electrophilic bromination of indole rings can be aggressive, and if the stoichiometry of the brominating agent (e.g., NBS or Br2) used in the synthesis of the aniline precursor is not precisely controlled, over-bromination can occur.[7][8][9] Another possibility is an unreacted, protected intermediate from an earlier stage.

Recommended Actions:

  • Characterization: Isolate the impurity via column chromatography for characterization by Mass Spectrometry and NMR to confirm its identity.

  • Stoichiometric Control: Re-evaluate the bromination step in your synthesis. Ensure the brominating agent is added portion-wise at a controlled temperature to prevent localized excess.

  • Purification: Flash column chromatography is the most effective method for removing less polar impurities. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity should provide good separation.[10]

Problem 2: Significant Polar Impurity (Low Rf) Observed

Observation: TLC analysis shows a spot or streak near the baseline, indicating a highly polar impurity. This may be accompanied by a lower-than-expected yield.

Plausible Cause: The nitrile group (-CN) is susceptible to hydrolysis under the harsh acidic conditions of the cyclization step, especially at elevated temperatures.[11][12][13] This hydrolysis converts the nitrile to a more polar carboxylic acid (-COOH) or a primary amide (-CONH2).[11][14]

Recommended Actions:

  • Control Cyclization Conditions:

    • Temperature: Strictly maintain the temperature of the sulfuric acid cyclization between 60-70°C.[3] Do not exceed 80°C.

    • Time: Minimize the reaction time. Monitor the reaction closely by TLC (if feasible by quenching small aliquots) and proceed with the workup as soon as the starting material is consumed.

  • Modified Workup: During the workup, pouring the acidic reaction mixture onto ice and filtering the precipitate is standard.[3] To remove the acidic impurity, the crude product can be dissolved in a suitable organic solvent (like ethyl acetate) and washed with a mild base (e.g., a saturated sodium bicarbonate solution). The desired isatin product is generally not acidic enough to be extracted, while the carboxylic acid byproduct will be deprotonated and move to the aqueous layer.

  • Alternative Acid: If hydrolysis remains a persistent issue, consider using methanesulfonic acid or polyphosphoric acid (PPA) for the cyclization, which can sometimes reduce impurity formation for sensitive substrates.[5]

Troubleshooting Workflow for Impurity Analysis

G TLC Crude Product TLC Analysis Impurity_Type Identify Impurity Polarity TLC->Impurity_Type NonPolar Non-Polar Impurity (High Rf) Impurity_Type->NonPolar Higher Rf Polar Polar Impurity (Low Rf) Impurity_Type->Polar Lower Rf Cause_NonPolar Likely Cause: - Over-bromination - Unreacted Intermediate NonPolar->Cause_NonPolar Cause_Polar Likely Cause: - Nitrile Hydrolysis (Acid/Amide) - Sulfonated byproduct Polar->Cause_Polar Action_NonPolar Action: 1. Optimize Bromination Stoichiometry 2. Purify via Column Chromatography Cause_NonPolar->Action_NonPolar Action_Polar Action: 1. Control Cyclization Temp/Time 2. Basic Wash during Workup 3. Consider Milder Acid (PPA) Cause_Polar->Action_Polar

Caption: Decision tree for troubleshooting common impurities.

Problem 3: Formation of Isatin Oxime Byproduct

Observation: The product contains an impurity that is difficult to remove by standard chromatography or recrystallization. Mass spec analysis may show a peak corresponding to the desired mass +15 amu (addition of NH minus O).

Plausible Cause: During the Sandmeyer synthesis, hydroxylamine is used to form the isonitrosoacetanilide intermediate.[1][4] If any unreacted hydroxylamine or hydroxylamine generated during side reactions is present during the workup or purification, it can react with the C3-carbonyl of the isatin product to form an isatin oxime. This side-product formation is a known issue in isatin synthesis.[15]

Recommended Actions:

  • Purification via Bisulfite Adduct: Isatins can be purified by forming a water-soluble bisulfite addition product.[16] The crude product is heated with an aqueous sodium bisulfite solution. The isatin forms a soluble adduct, while many impurities do not. After filtering off insoluble materials, the solution is cooled to recrystallize the adduct. The purified isatin is then regenerated by treating the adduct with acid.[16]

  • Use of a "Decoy Agent": To prevent oxime formation during the workup, a "decoy" carbonyl compound (like a simple aldehyde or ketone) can be added during the quenching or extraction phase.[6][15] This decoy agent reacts with residual hydroxylamine, preventing it from reacting with the isatin product.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This protocol is a general guideline for purifying the crude product.

  • Slurry Preparation: Adsorb the crude 4-Bromo-2,3-dioxoindoline-7-carbonitrile onto a small amount of silica gel (200-300 mesh) by dissolving it in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate) and adding the silica.[10] Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel using a non-polar solvent (e.g., 5% ethyl acetate in petroleum ether).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, 15%, 20%). Collect fractions and monitor them by TLC.

  • Collection: Combine the fractions containing the pure product (identified by TLC against a reference spot) and remove the solvent under reduced pressure.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This method is particularly useful for removing oxime impurities.[16]

  • Adduct Formation: Heat the crude isatin with an aqueous solution of sodium bisulfite to form a hot, aqueous solution of the isatin bisulfite adduct.[16]

  • Decolorization (Optional): Add a small amount of activated carbon to the hot solution to remove colored impurities. Filter the hot solution to remove the carbon.[16]

  • Crystallization: Allow the solution to cool, which will cause the purified sodium isatin bisulfite adduct to crystallize. Collect the crystals by filtration.

  • Regeneration: Mix the collected crystals with a dilute aqueous acid solution (e.g., sulfuric or hydrochloric acid). This will precipitate the purified isatin.[16]

  • Final Steps: Filter the pure isatin, wash thoroughly with water, and dry under vacuum.

Data Summary Table

Impurity TypePlausible StructureKey Analytical Signature (MS)Recommended Purification Method
Over-brominated Dibromo-dioxoindoline-carbonitrileM+78 / M+80 (relative to desired product)Flash Column Chromatography
Hydrolyzed (Acid) 4-Bromo-2,3-dioxoindoline-7-carboxylic acidM+18 (relative to desired product)Basic wash during workup / Column Chromatography
Hydrolyzed (Amide) 4-Bromo-7-carbamoyl-1H-indole-2,3-dioneM+18 (relative to desired product)Flash Column Chromatography
Isatin Oxime 4-Bromo-3-(hydroxyimino)indolin-2-one-7-carbonitrileM+15 (relative to desired product)Bisulfite Adduct Formation

Reaction and Impurity Formation Overview

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Potential Impurities Aniline Substituted Aniline Reagents1 + Chloral Hydrate + NH2OH·HCl Impurity1 Over-brominated Species (From Precursor) Aniline->Impurity1 Imperfect Bromination Intermediate Isonitrosoacetanilide Reagents1->Intermediate Acid conc. H2SO4 (60-70°C) Product 4-Bromo-2,3-dioxoindoline -7-carbonitrile Intermediate->Product Acid->Product Impurity2 Hydrolyzed Product (Acid/Amide) Product->Impurity2 Excess Heat/ Time in Acid Impurity3 Isatin Oxime Product->Impurity3 Residual NH2OH

Caption: Key steps and points of impurity introduction.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Substituted Isatins.
  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
  • Chem.wisc.edu. (n.d.). Sandmeyer Isatin Synthesis.
  • Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research.
  • Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S. Patent and Trademark Office.
  • Sciencemadness Discussion Board. (2024). Synthesis of Isatin.
  • Hewawasam, P., et al. (n.d.). Synthesis of Substituted Isatins. PMC - NIH.
  • Gouliaev, A. H., & Senning, A. (2006). U.S. Patent Application No. 10/555,807.
  • Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. ResearchGate.
  • ACS Omega. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry.
  • Molecules. (2020). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives.
  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters.
  • The Journal of Organic Chemistry. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups.
  • Wikipedia. (n.d.). Nitrile.
  • Hino, T., & Nakagawa, M. (n.d.). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
  • MDPI. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond.
  • Bridgewater State University Virtual Commons. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
  • Chemia. (2022). Active/inactive aromatic ring bromination.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • International Journal of Current Microbiology and Applied Sciences. (2022). Isatin.
  • International Journal of Research and Review. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities.
  • ResearchGate. (n.d.). Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors.
  • CORE Scholar. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives.
  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • ResearchGate. (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
  • PMC. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity.

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Optimization

Technical Support Center: Enhancing the Stability of 4-Bromo-2,3-dioxoindoline-7-carbonitrile Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dioxoindoline-7-carbonitrile derivatives. This class of molecules, built upon the versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-dioxoindoline-7-carbonitrile derivatives. This class of molecules, built upon the versatile isatin (1H-indole-2,3-dione) scaffold, holds significant promise in medicinal chemistry.[1][2] However, the inherent reactivity of the isatin core, combined with the specific electronic properties imparted by the bromo and cyano substituents, presents unique stability challenges. This guide is designed to provide you with field-proven insights and actionable protocols to anticipate, troubleshoot, and mitigate these issues, ensuring the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs) on General Handling & Storage

This section addresses the most common initial queries regarding the storage and handling of these derivatives to prevent degradation before your experiment even begins.

Q1: My solid compound has darkened slightly upon receipt/storage. Is it still usable?

A: Slight darkening can be an early indicator of degradation, but does not necessarily render the compound unusable. The primary concerns are oxidation and photodegradation. The indole ring system is susceptible to oxidation, and the presence of a bromine atom can increase its sensitivity to light.[3]

  • Causality: The electron-rich indole nucleus can be oxidized, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen) and light, particularly UV wavelengths.[4][5]

  • Recommendation:

    • Always store the solid compound under an inert atmosphere (Argon or Nitrogen) if possible.

    • Store at or below the recommended temperature, typically -20°C, in a tightly sealed container.[3]

    • Crucially, protect the compound from light at all times by using amber vials or storing it in a dark location.[3][6]

    • Before use, it is highly advisable to run a purity check (e.g., HPLC, LC-MS) on a small sample to quantify the extent of degradation and compare it against the certificate of analysis.

Q2: What is the best practice for preparing and storing stock solutions?

A: The choice of solvent and storage conditions are critical for maintaining the stability of your compound in solution. Improper choices can lead to rapid degradation.

  • Causality: Many organic solvents are not inert. Protic solvents can participate in hydrolysis, while others may contain dissolved oxygen or peroxide impurities that accelerate oxidation.[4] The high hygroscopicity of solvents like DMSO means they readily absorb atmospheric moisture, which can initiate hydrolysis of the nitrile group.[4]

  • Recommendation:

    • Solvent Selection: Anhydrous, high-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally recommended for initial stock solutions due to their high solvating power.[3] Avoid protic solvents like methanol or ethanol for long-term storage.

    • Preparation: Use anhydrous solvents to minimize water content. Prepare solutions under an inert atmosphere if possible.

    • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Use amber, tightly-capped vials.

    • Working Solutions: Prepare fresh aqueous working solutions for each experiment from the frozen stock.[3] Do not store compounds in aqueous buffers for extended periods (i.e., more than a few hours) without first validating their stability under those conditions.

Table 1: Recommended Storage Conditions Summary
FormTemperatureAtmosphereLight ConditionContainer
Solid -20°CInert (Argon/N₂) RecommendedProtect from LightTightly-sealed Amber Vial
Stock Solution (DMSO/DMF) -20°C to -80°CAir-tight SealProtect from LightTightly-sealed Amber Vial
Aqueous Working Solution 2-8°C (Short-term)N/AProtect from LightUse immediately; prepare fresh

Section 2: Troubleshooting Instability in Experimental Settings

Issues often become apparent during an experiment. This section provides a logical framework for diagnosing and solving stability problems in real-time.

Q3: I've noticed a significant color change (e.g., turning yellow or brown) in my aqueous experimental buffer over the course of my assay. What's happening?

A: This is a classic sign of oxidative degradation or reaction with media components. The 2,3-dioxoindoline core is prone to oxidation, which can lead to ring-opened products or polymeric species, both of which are often colored.[7][8]

  • Causality: The isatin ring can be oxidized to form isatoic anhydride derivatives, especially under mild conditions.[8] Furthermore, dissolved oxygen in your buffer, potentially catalyzed by metal ions or light, can lead to the formation of reactive oxygen species (ROS) that attack the indole ring.

  • Troubleshooting Steps:

    • Assess Photostability: Is your experimental setup exposed to ambient light? Cover plates or vessels with foil to see if this mitigates the color change. The bromo-substituent can enhance photosensitivity.[3]

    • De-gas Buffers: Before adding the compound, sparge your aqueous buffers with nitrogen or argon to remove dissolved oxygen.

    • Include Antioxidants: If compatible with your assay, consider adding a small amount of a radical scavenger or antioxidant like N-acetylcysteine or ascorbic acid to the buffer.

    • Check for Metal Contamination: Trace metal ions in buffers can catalyze oxidation. Using high-purity water and reagents (or adding a chelator like EDTA, if permissible) can help.

Q4: My compound's activity is decreasing in multi-day cell culture experiments. How can I determine if it's degrading?

A: This is a common and critical issue. The loss of activity points towards compound instability in the complex, aqueous environment of cell culture media at 37°C. The two most likely culprits are hydrolysis and metabolic degradation.

  • Causality:

    • Hydrolysis: The 7-carbonitrile group is susceptible to hydrolysis under physiological pH (around 7.4) and temperature (37°C), converting it to a carboxylic acid.[9][10][11] This structural change will almost certainly alter the compound's biological activity. The hydrolysis can be catalyzed by acidic or basic microenvironments.[12][13][14]

    • Reactivity: The C3-carbonyl of the isatin core is electrophilic and can react with nucleophiles present in the media, such as amino acids (e.g., cysteine).

  • Troubleshooting Workflow:

    • Perform a Stability Test in Media: Incubate your compound in the complete cell culture medium (with and without cells) at 37°C.

    • Time-Point Sampling: Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

    • Analytical Quantification: Immediately quench any reaction (e.g., by adding an equal volume of cold acetonitrile) and store at -80°C. Analyze the samples by HPLC or LC-MS to quantify the parent compound's concentration over time.[15] The appearance of new peaks with different retention times would indicate degradation products.

    • Mitigation: If instability is confirmed, consider a dosing schedule where fresh compound is added more frequently to maintain a therapeutic concentration.

Diagram 1: Troubleshooting Workflow for Solution Instability

G Observation Instability Observed (Color Change, Activity Loss) CheckLight Is the solution exposed to light? Observation->CheckLight CheckpH Is the solution in an aqueous buffer (pH ~7.4)? Observation->CheckpH CheckTemp Is the experiment run at elevated temp (37°C)? Observation->CheckTemp ActionLight ACTION: Protect from light (Amber vials, foil) CheckLight->ActionLight Yes ActionpH SUSPECT: Nitrile Hydrolysis Ring Instability CheckpH->ActionpH Yes ActionTemp SUSPECT: Accelerated Hydrolysis & Oxidation CheckTemp->ActionTemp Yes Validate VALIDATE: Run stability assay via HPLC/LC-MS ActionLight->Validate ActionpH->Validate ActionTemp->Validate

Caption: A decision tree for diagnosing common stability issues.

Section 3: Key Experimental Protocols

Proactive validation is superior to reactive troubleshooting. Use the following protocols to characterize the stability of your specific derivative early in your research.

Protocol 1: Preparation of Stable, Verifiable Stock Solutions

This protocol ensures the quality of your primary resource.

  • Material Preparation:

    • Use a new or thoroughly cleaned and dried amber glass vial with a PTFE-lined cap.

    • Use high-purity, anhydrous DMSO (Biotech Grade or equivalent).

    • Weigh the solid compound on a calibrated analytical balance in a low-humidity environment.

  • Solubilization:

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).

    • Facilitate dissolution by gentle vortexing or sonication in a water bath for 2-5 minutes. Ensure the solution is completely clear.

  • Quality Control (QC):

    • Take a small aliquot (e.g., 5 µL) of the freshly prepared stock, dilute it appropriately, and analyze via HPLC-UV or LC-MS.

    • This initial analysis provides a T=0 baseline for purity and concentration. Record the peak area and retention time.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL) in smaller amber microvials or PCR tubes.

    • Tightly seal each aliquot.

    • Store frozen at -80°C.

  • Self-Validation: After a period of storage (e.g., 1 month), thaw one aliquot and re-run the QC analysis. A significant decrease (>5%) in the main peak area or the appearance of new peaks indicates degradation during storage.

Protocol 2: Workflow for a Basic Forced Degradation Study

This study deliberately stresses the compound to rapidly identify its vulnerabilities.[16]

  • Preparation: Prepare a solution of your compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot this solution into five separate amber vials and treat as follows:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal: Heat at 60°C.

    • Photolytic: Expose to a photostability chamber or direct sunlight.

    • Include an unstressed control sample kept at room temperature in the dark.

  • Incubation: Let the samples react for a set period (e.g., 24 hours). If rapid degradation is observed, shorter time points may be necessary.

  • Analysis: Neutralize the acid and base samples, then dilute all samples appropriately and analyze by a stability-indicating HPLC-MS method.

  • Interpretation: Compare the chromatograms. The loss of the parent peak and the appearance of new peaks under specific conditions reveal the compound's liabilities. For example, a new peak in the base hydrolysis sample with a mass +17 Da higher (addition of OH, loss of H) suggests nitrile hydrolysis to an amide, and +18 Da suggests hydrolysis to a carboxylic acid.

Table 2: Example Data from a Forced Degradation Study
Stress Condition% Parent RemainingMajor Degradant Peak (RT)Likely Degradation
Control 99.5%N/AStable
0.1 M HCl 85.2%4.1 minAcid-catalyzed nitrile hydrolysis
0.1 M NaOH 45.7%3.8 minBase-catalyzed nitrile hydrolysis
3% H₂O₂ 68.1%Multiple minor peaksOxidation of indole ring
60°C Heat 92.3%4.1 minMinor thermal/hydrolytic degradation
Light 75.9%5.5 minPhotodegradation
Diagram 2: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis Prep Prepare 1 mg/mL Solution (50:50 ACN:H₂O) Control Control Prep->Control Acid Acid (0.1M HCl) Prep->Acid Base Base (0.1M NaOH) Prep->Base Ox Oxidative (3% H₂O₂) Prep->Ox Heat Thermal (60°C) Prep->Heat Light Photolytic Prep->Light Analysis Analyze All Samples by LC-MS Control->Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Compare Compare Chromatograms Identify Degradants Analysis->Compare

Caption: A streamlined workflow for conducting forced degradation studies.

Section 4: Key Chemical Degradation Pathways

Understanding the likely chemical transformations is key to interpreting stability data. For 4-Bromo-2,3-dioxoindoline-7-carbonitrile derivatives, three pathways are of primary concern.

  • Hydrolysis of the 7-Carbonitrile Group: The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under either acidic or basic conditions.[9][11][14] This is often the most significant liability in aqueous media, dramatically altering polarity, charge, and receptor binding potential.

  • Oxidation of the Indole Nucleus: The electron-rich indole ring is susceptible to oxidation. A common pathway for isatins is oxidation to the corresponding isatoic anhydride, which involves cleavage of the N1-C2 bond.[7][8] This permanently destroys the core scaffold.

  • Photodegradation: Halogenated aromatic compounds, including bromo-indoles, can be susceptible to photodegradation.[3] UV light can induce homolytic cleavage of the C-Br bond, leading to radical intermediates and a cascade of secondary reactions. The indole ring itself is also a chromophore that can absorb light, leading to excited states that react with oxygen.[5][17]

Diagram 3: Primary Degradation Pathwaysdot

G cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (hv) Parent 4-Bromo-2,3-dioxoindoline -7-carbonitrile Amide 7-Carboxamide Derivative Parent->Amide H₂O RingOpened Isatoic Anhydride Derivative Parent->RingOpened O₂/H₂O₂ Radical Radical Intermediates & Secondary Products Parent->Radical Light Acid 7-Carboxylic Acid Derivative Amide->Acid

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: SAR &amp; Application of 4-Bromo-2,3-dioxoindoline-7-carbonitrile Analogs

Topic: Structure-Activity Relationship of 4-Bromo-2,3-dioxoindoline-7-carbonitrile Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of 4-Bromo-2,3-dioxoindoline-7-carbonitrile Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Electrophile

In the landscape of heterocyclic drug design, 4-Bromo-2,3-dioxoindoline-7-carbonitrile (also known as 4-bromo-7-cyanoisatin) represents a highly specialized scaffold. Unlike generic isatin derivatives, this analog combines significant steric bulk at the C4 position with a potent electron-withdrawing group (EWG) at C7.

This specific substitution pattern creates a "super-electrophilic" C3 carbonyl , making the molecule exceptionally reactive toward nucleophiles—a critical feature for designing covalent inhibitors (e.g., for cysteine proteases like SARS-CoV-2 Mpro or Caspase-3) and for high-yield synthesis of spiro-oxindole libraries.

This guide objectively compares the 4-Bromo-7-Carbonitrile analog against standard isatin benchmarks, providing experimental protocols and mechanistic insights to support its selection in lead optimization campaigns.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of 4-Bromo-2,3-dioxoindoline-7-carbonitrile is governed by three distinct molecular zones. Understanding these interactions is vital for rational drug design.

A. The C3 Carbonyl "Warhead" (Electrophilicity)
  • Mechanism: The C3 carbonyl is the primary site of biological activity. It typically forms a reversible hemithioacetal adduct with active-site cysteine residues in proteases.

  • Impact of 7-CN: The cyano group at C7 is a strong electron-withdrawing group (

    
    ). Through inductive effects (-I), it significantly depletes electron density from the indole ring, destabilizing the C3 carbonyl and increasing its susceptibility to nucleophilic attack.
    
  • Result: Higher binding affinity (

    
    ) for nucleophilic targets compared to unsubstituted isatin.
    
B. The C4 Hydrophobic/Steric Zone (Selectivity)
  • Mechanism: The C4 position points towards the "S2 pocket" in many kinase and protease active sites.

  • Impact of 4-Br: The bromine atom provides lipophilic bulk (increasing LogP) without the excessive steric clash of an iodo group. This enhances hydrophobic interactions with residues like Valine or Leucine often found in this pocket.

  • Result: Improved cellular permeability and selectivity against off-target enzymes that lack the corresponding hydrophobic cleft.

C. The N1 H-Bond Donor (Solubility & Recognition)
  • Mechanism: The N1-H acts as a hydrogen bond donor.

  • Impact of 7-CN: The acidity of the N1-H is markedly increased by the ortho-cyano group. This facilitates easier deprotonation (

    
     drop), allowing for stronger H-bond interactions with backbone carbonyls in the target protein.
    
Visualization: SAR Logic Map

SAR_Map Isatin 4-Bromo-7-Cyano Isatin (Core Scaffold) C3_Ketone C3 Carbonyl (Electrophilic Warhead) Isatin->C3_Ketone C4_Bromo C4-Bromo (Lipophilic/Steric) Isatin->C4_Bromo C7_Cyano C7-Cyano (Electronic Activation) Isatin->C7_Cyano Effect_C3 Covalent/Reversible Binding (Cysteine) C3_Ketone->Effect_C3 Target Effect_C4 S2 Pocket Fit (Selectivity) C4_Bromo->Effect_C4 Modulates C7_Cyano->C3_Ketone Activates Effect_C7 Increased Reactivity & N-H Acidity C7_Cyano->Effect_C7 Inductive Effect

Caption: Functional decomposition of the 4-Bromo-7-Cyanoisatin scaffold showing the interplay between electronic activation and steric fit.

Comparative Performance Analysis

The following table contrasts the 4-Bromo-7-Carbonitrile analog with standard alternatives used in medicinal chemistry.

Table 1: Physicochemical & Reactivity Profile Comparison

Feature4-Bromo-7-Cyano Isatin 5-Fluoroisatin (Standard)4-Bromoisatin (Steric Control)Unsubstituted Isatin
Electronic State Highly Electron DeficientModerately DeficientWeakly DeficientNeutral
C3 Reactivity Very High (Rapid Schiff Base formation)HighModerateLow
Lipophilicity (LogP) ~2.1 (Balanced)~1.3 (Low)~2.4 (High)~1.1
Primary Utility Covalent Inhibitors, Spiro-synthesisGeneral Kinase InhibitorsCytotoxic Agents (Apoptosis)General Scaffold
Cell Permeability HighModerateHighModerate
Metabolic Stability High (Blocked C4/C7 sites)Moderate (C6 oxidation possible)ModerateLow (Rapid metabolism)

Key Insight: While 5-Fluoroisatin is the "go-to" for general screening, the 4-Bromo-7-Cyano analog is superior when the target mechanism involves nucleophilic attack at C3 or requires a rigid hydrophobic clamp at the C4 position.

Experimental Protocols

To validate the SAR assertions, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Synthesis via Modified Sandmeyer Reaction

Rationale: Direct bromination of 7-cyanoisatin is difficult due to deactivation. The Sandmeyer route from the aniline precursor is the most reliable method.

Reagents:

  • 2-Amino-4-bromo-benzonitrile (Starting Material)

  • Chloral Hydrate[1]

  • Hydroxylamine Hydrochloride[1]

  • Sodium Sulfate (sat. aq.)

  • Sulfuric Acid (conc.)[2]

Workflow:

  • Isonitroso Formation: Dissolve 2-amino-4-bromo-benzonitrile (10 mmol) in water/HCl. Add chloral hydrate (11 mmol) and hydroxylamine HCl (30 mmol). Heat to 90°C for 1 hour.

    • Checkpoint: Formation of a precipitate (isonitrosoacetanilide intermediate).[1] Filter and dry.[1]

  • Cyclization: Slowly add the dry intermediate to pre-heated conc.

    
     (60°C) with vigorous stirring. Maintain temp < 80°C.
    
    • Mechanism:[3][4][5] Acid-catalyzed intramolecular electrophilic aromatic substitution.

  • Quench: Pour the deep red solution onto crushed ice.

  • Purification: Filter the orange/red solid. Recrystallize from Ethanol/Acetic Acid.

Protocol B: Reactivity Assay (Hemithioacetal Formation)

Rationale: Determines the electrophilicity of the C3 carbonyl, a proxy for biological potency against cysteine proteases.

  • Setup: Prepare a 100 µM solution of the isatin analog in phosphate buffer (pH 7.4) with 1% DMSO.

  • Initiation: Add L-Cysteine (1 mM, 10-fold excess).

  • Measurement: Monitor the decrease in the C3-carbonyl absorbance peak (~300-400 nm depending on substitution) via UV-Vis spectroscopy over 60 minutes.

  • Analysis: Calculate the pseudo-first-order rate constant (

    
    ).
    
    • Expected Result: 4-Bromo-7-Cyano > 5-Fluoro > 4-Bromo > Unsubstituted.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 2-Amino-4-bromo-benzonitrile Step1 1. Condensation (Chloral Hydrate + NH2OH) Start->Step1 Inter Intermediate: Isonitrosoacetanilide Step1->Inter Yields Solid Step2 2. Cyclization (Conc. H2SO4, 60-80°C) Inter->Step2 Acid Catalysis Quench 3. Ice Quench & Filtration Step2->Quench Final Product: 4-Bromo-7-cyanoisatin Quench->Final Recrystallization

Caption: Step-by-step Sandmeyer synthesis route for 4-Bromo-7-cyanoisatin.

References

  • Review of Isatin SAR

    • Title: Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights.
    • Source: International Journal of Pharmaceutical Sciences (2025).
    • Link:[Link]

  • Halogenated Isatin Activity

    • Title: 4-Bromoisatin: A Synthetic Compound with Anticancer and Antimicrobial Potential.[6]

    • Source: PubChem / CymitQuimica D
    • Link:[Link]

  • Electronic Effects in Isatins

    • Title: Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles (Dissert
    • Source: LMU München (2021).
    • Link:[Link]

  • Spiro-oxindole Synthesis

    • Title: Synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinolone]-3'-carbonitriles.[7]

    • Source: University of Helsinki Research Portal.
    • Link:[Link]

  • Anticancer Mechanisms

    • Title: Anticancer Compounds Based on Isatin-Derivatives: Strategies to Amelior
    • Source: Frontiers in Pharmacology (2021).
    • Link:[Link]

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Comparative

Elucidating the Mechanism of Action for 4-Bromo-2,3-dioxoindoline-7-carbonitrile: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action (MoA) of the novel isatin derivative, 4-Bromo-2,3-dioxoindoline-7-carbonitrile. Give...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action (MoA) of the novel isatin derivative, 4-Bromo-2,3-dioxoindoline-7-carbonitrile. Given the vast therapeutic potential of the isatin scaffold, this document outlines a systematic, hypothesis-driven approach to characterize the biological activity of this specific compound. We will compare its potential MoA against established mechanisms of other isatin derivatives, providing detailed experimental protocols and the scientific rationale behind each step.

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] The biological activity of these compounds is exquisitely sensitive to the substitution patterns on the aromatic ring and the nitrogen atom.[3][4] The subject of this guide, 4-Bromo-2,3-dioxoindoline-7-carbonitrile, possesses two key electron-withdrawing groups: a bromine atom at the C4 position and a carbonitrile group at the C7 position. These substitutions are expected to significantly influence its electronic properties and, consequently, its interaction with biological targets.

This guide is structured as a logical, multi-stage investigation, beginning with broad, cell-based phenotypic screening to identify the compound's primary cellular effects, followed by targeted, hypothesis-driven assays to pinpoint specific molecular targets.

Part 1: Initial Phenotypic Screening - Unveiling the Cellular Impact

Before diving into specific molecular targets, it is crucial to understand the overall cellular phenotype induced by 4-Bromo-2,3-dioxoindoline-7-carbonitrile. This initial phase aims to answer the fundamental question: What is the primary effect of this compound on living cells? A broad-spectrum cancer cell line panel is an effective starting point due to the well-documented antiproliferative activity of many isatin derivatives.[5]

Experimental Protocol 1: Multi-Panel Cancer Cell Line Proliferation Assay

Objective: To determine the antiproliferative activity of 4-Bromo-2,3-dioxoindoline-7-carbonitrile across a diverse range of human cancer cell lines and to identify sensitive vs. resistant lines, which can provide initial clues about the mechanism.

Methodology:

  • Cell Line Panel Selection: Utilize a panel of at least 10-15 human cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia, CNS). Include cell lines with known mutations in key signaling pathways (e.g., p53 wild-type vs. mutant, EGFR-driven, BRAF-mutant).

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-2,3-dioxoindoline-7-carbonitrile in sterile DMSO.

  • Cell Plating: Seed cells in 96-well microtiter plates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 72 hours. Include a DMSO-only vehicle control.

  • Viability Assessment: After the incubation period, assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®). This assay measures the metabolic activity of viable cells.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.

Interpreting the Results: The pattern of sensitivity and resistance across the cell line panel can be highly informative. For example, uniform high potency across all lines might suggest a general cytotoxic mechanism, such as tubulin disruption.[6] Conversely, selective potency in certain lines could point towards the inhibition of a specific oncogenic signaling pathway.[3]

Part 2: Hypothesis-Driven Investigation of Molecular Mechanisms

Based on the extensive literature on isatin derivatives, we can formulate several primary hypotheses for the MoA of 4-Bromo-2,3-dioxoindoline-7-carbonitrile. The following sections will compare this compound against known isatin-based agents for each potential mechanism.

Hypothesis 1: Inhibition of Protein Kinases

Kinase inhibition is one of the most prominent mechanisms of action for isatin-based anticancer agents.[7] The isatin scaffold can act as a hinge-binding motif for the ATP-binding pocket of many kinases.

Comparative Compound: Sunitinib. A multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib features an oxindole core, structurally related to isatin.

Workflow for Kinase Inhibition Profiling

G cluster_0 Phase 1: Broad Kinase Screen cluster_1 Phase 2: Validation & Potency cluster_2 Phase 3: Cellular Target Engagement pheno Results from Phenotypic Screen screen KINOMEscan® Profiling (Single High Concentration, e.g., 10 µM) pheno->screen hits Identify Primary Kinase Hits (% Inhibition > 90%) screen->hits ic50 Biochemical IC50 Assays (e.g., TR-FRET, FP) for Top Kinase Hits hits->ic50 compare Compare IC50 with Sunitinib (Control) ic50->compare western Western Blot Analysis of Phospho-Substrates in Sensitive Cell Lines compare->western cet_sa Cellular Thermal Shift Assay (CETSA) compare->cet_sa

Caption: Workflow for Investigating Kinase Inhibition.

Experimental Protocol 2: In Vitro Kinase Inhibition Assays

Objective: To determine if 4-Bromo-2,3-dioxoindoline-7-carbonitrile directly inhibits the activity of specific protein kinases.

Methodology:

  • Broad Kinase Panel Screen: Initially, screen the compound at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., KINOMEscan® or a similar service). This provides a broad overview of its selectivity.

  • Biochemical IC50 Determination: For the most promising hits from the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). Use a suitable biochemical assay format, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based ATP-Glo™ assay.

  • Cellular Target Engagement: In a sensitive cell line identified in Protocol 1, confirm that the compound inhibits the kinase in a cellular context.

    • Western Blotting: Treat cells with the compound and measure the phosphorylation level of a known direct substrate of the target kinase. A reduction in phosphorylation indicates target engagement.

    • Cellular Thermal Shift Assay (CETSA): This biophysical method directly measures the binding of a compound to its target protein in intact cells by assessing the thermal stabilization of the protein.[8]

Hypothesis 2: Induction of Apoptosis via Mitochondrial Pathway

Many isatin derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[6] This is often mediated through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and subsequent caspase activation.

Comparative Compound: An N-substituted isatin known to induce apoptosis, such as a 5-substituted isatin derivative shown to modulate Bax/Bcl-2 ratios.[6]

Experimental Protocol 3: Apoptosis Induction Assays

Objective: To determine if 4-Bromo-2,3-dioxoindoline-7-carbonitrile induces apoptosis in cancer cells.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining: Treat a sensitive cancer cell line with the compound at its GI50 and 2x GI50 concentration for 24 and 48 hours. Stain cells with Annexin V-FITC and PI and analyze by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.

  • Caspase Activation Assay: Use a luminescence-based assay (e.g., Caspase-Glo® 3/7) to measure the activity of the executioner caspases 3 and 7 after compound treatment. An increase in luminescence signifies caspase activation.

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: Use a fluorescent dye like JC-1 or TMRM to assess the mitochondrial membrane potential by flow cytometry. A loss of ΔΨm is an early event in the intrinsic apoptotic pathway.

Signaling Pathway for Intrinsic Apoptosis

G Compound 4-Bromo-2,3-dioxoindoline- 7-carbonitrile Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition? Bax Bax/Bak (Pro-apoptotic) Compound->Bax Activation? Bcl2->Bax Mito Mitochondrion Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Forms Apoptosome Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway.

Hypothesis 3: Inhibition of Viral Proteases

The isatin scaffold has been identified as a potent inhibitor of cysteine proteases, including the 3C-like protease (3CLpro) of coronaviruses.[9] The electron-withdrawing groups on 4-Bromo-2,3-dioxoindoline-7-carbonitrile may enhance its interaction with the active site of such proteases.

Comparative Compound: A known isatin-based SARS-CoV 3CLpro inhibitor, such as a 5-iodo or 7-bromo substituted derivative.[9]

Experimental Protocol 4: Protease Inhibition Assay

Objective: To evaluate the direct inhibitory activity of the compound against a relevant viral protease.

Methodology:

  • FRET-Based Enzymatic Assay: Utilize a fluorescence resonance energy transfer (FRET) assay for the target protease (e.g., SARS-CoV-2 3CLpro). The assay uses a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease results in an increase in fluorescence.

  • IC50 Determination: Perform the assay in the presence of varying concentrations of 4-Bromo-2,3-dioxoindoline-7-carbonitrile to generate a dose-response curve and calculate the IC50 value.

  • Selectivity Profiling: To assess selectivity, test the compound against other classes of proteases, such as serine proteases (e.g., trypsin, chymotrypsin) or other cysteine proteases (e.g., papain).[9]

Part 3: Data Summary and Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Antiproliferative Activity (GI50, µM)

Cell Line4-Bromo-2,3-dioxoindoline-7-carbonitrileComparative Compound A (e.g., Sunitinib)Comparative Compound B (Apoptosis Inducer)
A549 (Lung)ValueValueValue
HCT116 (Colon)ValueValueValue
MCF7 (Breast)ValueValueValue
U87-MG (Glioblastoma)ValueValueValue
K562 (Leukemia)ValueValueValue

Table 2: Comparative Biochemical Inhibition (IC50, µM)

Target4-Bromo-2,3-dioxoindoline-7-carbonitrileComparative Compound
Kinase Target 1 ValueValue (Sunitinib)
Kinase Target 2 ValueValue (Sunitinib)
Protease Target (e.g., 3CLpro) ValueValue (7-Bromo Isatin)

Conclusion and Future Directions

This guide presents a structured, multi-pronged strategy to elucidate the mechanism of action for 4-Bromo-2,3-dioxoindoline-7-carbonitrile. By systematically testing hypotheses derived from the rich chemistry of the isatin scaffold and directly comparing its activity to well-characterized alternatives, researchers can efficiently build a comprehensive biological profile of this novel compound. The initial results from these studies will pave the way for more advanced investigations, such as structural biology studies to determine the binding mode with its primary target[10], ADME/Tox profiling, and ultimately, evaluation in preclinical disease models.

References

  • Khedkar, P., & Varma, S. (2025, November 16). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Preprints.[1]

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025, December 12). RJ Wave.[6]

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, January 31). BioPharm International.[11]

  • Liu, Y., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.[10]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025, September 8). RSC Publishing.[3]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). European Pharmaceutical Review.[12]

  • Isatin - Wikipedia. (n.d.). Wikipedia.[4]

  • A Review on Isatin and Its Biological Activities. (2024, October 15). Asian Journal of Pharmaceutical Research and Development.[2]

  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.[13]

  • Al-Khuzaie, M.G.A., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.[14]

  • Brennan, S. E., et al. (2016). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. Toxicology and Applied Pharmacology.[15]

  • Chen, Y. R., et al. (2005). Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters.[9]

  • Brandão, P., et al. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry.[16]

  • da Silva, A. C. A., et al. (2024). The Ugi-4CR as effective tool to access promising anticancer isatin-based α-acetamide carboxamide oxindole hybrids. Beilstein Journal of Organic Chemistry.[5]

  • Jantova, S., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules.[7]

Sources

Validation

Unraveling Target Engagement: A Comparative Guide to 4-Bromo-2,3-dioxoindoline-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the confirmation of target engagement is a critical milestone. It provides the foundational evidence that a molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the confirmation of target engagement is a critical milestone. It provides the foundational evidence that a molecule interacts with its intended biological target in a cellular context, a crucial step in validating its mechanism of action and advancing a therapeutic candidate. This guide offers an in-depth, objective comparison of methodologies to confirm the target engagement of 4-Bromo-2,3-dioxoindoline-7-carbonitrile , a synthetic isatin derivative with potential therapeutic applications. While the precise molecular target of this specific compound is not yet definitively established in publicly accessible literature, this guide will explore putative targets based on the known activities of structurally related isatin compounds and detail the experimental frameworks for their validation.

Isatin and its derivatives are a well-established class of heterocyclic compounds recognized for their wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The isatin scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of protein targets. Structure-activity relationship (SAR) studies on various isatin analogs have revealed that substitutions on the aromatic ring significantly influence their biological activity and target selectivity.

This guide will focus on two primary classes of potential targets for isatin derivatives: kinases and proteases . We will provide a comparative analysis of state-of-the-art techniques to confirm the engagement of 4-Bromo-2,3-dioxoindoline-7-carbonitrile with these targets, supported by detailed experimental protocols.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparative summary of key methodologies.

Assay Principle Advantages Limitations Application for 4-Bromo-2,3-dioxoindoline-7-carbonitrile
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable in intact cells and tissues; provides evidence of intracellular target binding.[1][2]Requires a specific antibody for detection; may not be suitable for all targets.Ideal for initial confirmation of intracellular target binding to a putative kinase or protease.
Kinobeads / Affinity-Based Protein Profiling (AfBPP) Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.Allows for the profiling of a compound against a large panel of kinases simultaneously, providing selectivity information.[3]Primarily applicable to ATP-competitive inhibitors; requires specialized reagents and mass spectrometry.To identify potential kinase targets of 4-Bromo-2,3-dioxoindoline-7-carbonitrile and assess its kinome-wide selectivity.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.Quantitative measurement of compound affinity and residence time in live cells.[4]Requires genetic modification of cells to express the fusion protein; a specific tracer is needed.For precise quantification of binding affinity and kinetics to a specific, identified kinase target in living cells.
Biochemical Enzymatic Assays Measures the direct inhibitory effect of the compound on the catalytic activity of a purified enzyme (e.g., kinase or protease).Provides direct evidence of functional inhibition and allows for the determination of IC50 values.In vitro assay that does not confirm target engagement in a cellular environment.As a primary screen to identify inhibitory activity against a panel of purified kinases or proteases.

Visualizing Experimental Workflows

To better illustrate the practical application of these techniques, the following diagrams outline the key steps involved in CETSA® and Kinobeads profiling.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis_detection Lysis & Detection A 1. Culture cells to confluency B 2. Treat cells with 4-Bromo-2,3-dioxoindoline-7-carbonitrile or vehicle (DMSO) A->B C 3. Heat cell suspensions at a range of temperatures B->C D 4. Lyse cells and separate soluble proteins from aggregates C->D E 5. Detect target protein in the soluble fraction by Western Blot or other methods D->E F 6. Generate melt curves and compare between treated and vehicle samples E->F

Figure 1: Workflow of the Cellular Thermal Shift Assay (CETSA®).

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment_analysis Enrichment & Analysis A 1. Prepare cell lysate B 2. Incubate lysate with varying concentrations of 4-Bromo-2,3-dioxoindoline-7-carbonitrile A->B C 3. Add Kinobeads (immobilized broad-spectrum kinase inhibitors) B->C D 4. Affinity purify bead-bound kinases C->D E 5. On-bead digestion of proteins D->E F 6. Analyze peptides by LC-MS/MS E->F G 7. Quantify kinase displacement by the test compound F->G

Sources

Comparative

A Comparative Benchmarking Guide: 4-Bromo-2,3-dioxoindoline-7-carbonitrile versus Sunitinib in Preclinical Oncology

In the landscape of oncology drug discovery, the rigorous evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for benchmarking 4-Bromo-2,3-dioxo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the rigorous evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for benchmarking 4-Bromo-2,3-dioxoindoline-7-carbonitrile, a representative of the promising isatin (2,3-dioxoindoline) scaffold, against sunitinib, a clinically approved multi-targeted tyrosine kinase inhibitor.

Sunitinib, marketed as Sutent®, serves as our benchmark, having established its efficacy in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its success stems from its ability to simultaneously block multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and cell proliferation.

Our focus molecule, 4-Bromo-2,3-dioxoindoline-7-carbonitrile, belongs to the isatin class of compounds. The isatin core is a "privileged scaffold" in medicinal chemistry, recognized for its synthetic versatility and presence in numerous biologically active compounds.[1][2][3] Notably, the isatin framework is the foundational core of sunitinib itself and other kinase inhibitors, suggesting that novel derivatives like 4-Bromo-2,3-dioxoindoline-7-carbonitrile warrant thorough investigation as potential anticancer agents, particularly as inhibitors of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4][5]

This guide is structured to provide not just a side-by-side comparison of data, but a logical, experimentally-grounded narrative for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale, present detailed protocols for key validation assays, and interpret the data within the context of preclinical drug development.

Section 1: Mechanism of Action and Target Profile

A compound's therapeutic potential is fundamentally linked to its mechanism of action. Both sunitinib and isatin-based compounds are known to interfere with intracellular signaling cascades that drive cancer progression.

Sunitinib: The Multi-Targeted Incumbent

Sunitinib functions as a potent, ATP-competitive inhibitor of several RTKs. Its anti-cancer effects are primarily attributed to the inhibition of:

  • VEGF Receptors (VEGFR-1, -2, -3): This blockade disrupts the VEGF signaling pathway, a critical mediator of tumor angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients.[1][6]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): Inhibition of PDGFR signaling impacts tumor cell proliferation and the recruitment of pericytes, which are essential for blood vessel stability.

  • Other Key Kinases: Sunitinib also targets c-KIT, Fms-like tyrosine kinase 3 (FLT3), and the RET proto-oncogene, broadening its therapeutic applications to various cancer types.[7]

The simultaneous inhibition of these pathways leads to reduced tumor vascularization and induction of cancer cell apoptosis, resulting in tumor shrinkage.

Signaling Pathway: VEGFR-2 and PDGFR-β Cascades

The diagram below illustrates the primary signaling pathways targeted by sunitinib, which are also the putative targets for novel isatin-based inhibitors. Activation of VEGFR-2 and PDGFR-β by their respective ligands (VEGF and PDGF) triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the MAPK and PI3K/AKT pathways that promote cell proliferation, survival, and migration.

Signaling_Pathways cluster_VEGFR VEGFR-2 Pathway cluster_PDGFR PDGFR-β Pathway cluster_inhibitors Inhibitor Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V PKC PKC PLCg->PKC MAPK_V MAPK (Proliferation) PKC->MAPK_V AKT_V AKT (Survival) PI3K_V->AKT_V PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb PI3K_P PI3K PDGFRb->PI3K_P RAS Ras PDGFRb->RAS AKT_P AKT (Survival) PI3K_P->AKT_P MAPK_P MAPK (Proliferation) RAS->MAPK_P Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Sunitinib->PDGFRb Inhibits Isatin 4-Bromo-2,3-dioxoindoline -7-carbonitrile (Putative) Isatin->VEGFR2 Inhibits

Caption: Key signaling pathways inhibited by sunitinib.

4-Bromo-2,3-dioxoindoline-7-carbonitrile: A Focused Challenger

While specific data for this exact molecule is emerging, the isatin scaffold is a well-established pharmacophore for kinase inhibition. Studies on structurally similar compounds, such as 5-bromo- and 7-bromo-isatin derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines and inhibitory activity against key kinases.[8][9][10] The strategic placement of electron-withdrawing groups, like bromine and nitrile, on the isatin ring is a common medicinal chemistry strategy to enhance binding affinity and selectivity for the ATP-binding pocket of kinases.[8]

Therefore, it is hypothesized that 4-Bromo-2,3-dioxoindoline-7-carbonitrile will primarily act as a VEGFR-2 inhibitor, a frequent target for isatin-based compounds.[5][11] Its performance against a broader kinase panel, particularly PDGFR-β and c-KIT, will be crucial in defining its profile as either a selective or multi-targeted agent.

Section 2: In Vitro Performance Benchmarking

The initial characterization of a kinase inhibitor involves a tiered approach, starting with cell-free enzymatic assays and progressing to cell-based models to assess potency, selectivity, and effects on cell viability.

Kinase Inhibition Profile

The first critical experiment is to determine the direct inhibitory effect of the compound on the kinase enzyme itself. This is typically quantified by an IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Kinase TargetSunitinib (nM)4-Bromo-2,3-dioxoindoline-7-carbonitrile (nM)
VEGFR-2 80 (IC50) / 9 (Ki)[12]To Be Determined (TBD)
PDGFR-β 2 (IC50) / 8 (Ki)[12]TBD
c-KIT 4 (Ki)TBD
FLT3 50 (IC50, cellular)[12]TBD

Data for the isatin compound is hypothetical pending experimental validation. Based on related compounds, strong activity against VEGFR-2 is anticipated.[5]

Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay

This non-radioactive, homogeneous assay is a high-throughput method for measuring kinase activity.[13][14] The principle relies on competition: a phosphorylated peptide product generated by the kinase competes with a fluorescently labeled phosphopeptide "tracer" for binding to a phosphotyrosine-specific antibody. High kinase activity leads to high levels of unlabeled product, which displaces the tracer from the antibody, resulting in a low fluorescence polarization signal.

Causality Behind Experimental Choices:

  • Method: FP is chosen for its high-throughput compatibility, sensitivity, and avoidance of radioactive materials, making it ideal for screening and IC50 determination.[13][15]

  • Reagents: Using a recombinant kinase domain ensures a clean system to measure direct inhibition. The poly-Glu,Tyr substrate is a generic substrate suitable for many tyrosine kinases.

  • Controls: Including "no enzyme" and "no inhibitor" (DMSO vehicle) controls are critical for defining the assay window and ensuring the observed effects are inhibitor-dependent.

Step-by-Step Methodology:

  • Plate Preparation: Assays are performed in black, low-volume 384-well plates to minimize background fluorescence and conserve reagents.

  • Compound Dispensing: Serially dilute 4-Bromo-2,3-dioxoindoline-7-carbonitrile and sunitinib (as a positive control) in DMSO, then add to appropriate wells. Include DMSO-only wells for 100% activity control.

  • Kinase Reaction Initiation: Add a reaction mixture containing the recombinant kinase (e.g., VEGFR-2), a peptide substrate (e.g., poly(Glu, Tyr)), and assay buffer to each well.

  • ATP Addition: Start the phosphorylation reaction by adding a solution of ATP and MgCl2. The ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for enzymatic turnover.

  • Reaction Termination & Detection: Stop the reaction by adding a quench/detection mixture containing EDTA (to chelate Mg2+ and stop the kinase), a phosphotyrosine-specific antibody, and the fluorescently labeled phosphopeptide tracer.

  • Equilibration: Incubate for at least 60 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Convert polarization values to percent inhibition relative to controls and plot against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

FP_Kinase_Assay_Workflow start Start step1 1. Dispense serially diluted compounds into 384-well plate start->step1 step2 2. Add kinase and peptide substrate step1->step2 step3 3. Add ATP/MgCl2 to initiate reaction step2->step3 step4 4. Incubate at 30°C (60-90 min) step3->step4 step5 5. Add Stop/Detection Mix (EDTA, Antibody, Tracer) step4->step5 step6 6. Incubate at RT (≥60 min) step5->step6 step7 7. Read Fluorescence Polarization (mP) step6->step7 step8 8. Calculate % Inhibition and determine IC50 step7->step8 end End step8->end In_Vivo_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis step1 1. Implant 786-O Cancer Cells Subcutaneously in Mice step2 2. Allow Tumors to Reach Palpable Size (~100-150 mm³) step1->step2 step3 3. Randomize Mice into Treatment Groups (Vehicle, Sunitinib, Isatin Cmpd) step2->step3 step4 4. Administer Daily Treatment via Oral Gavage step3->step4 step5 5. Measure Tumor Volume and Body Weight 2-3 times/week step4->step5 step6 6. Continue Treatment for 21-28 Days or Until Endpoint step5->step6 step7 7. Calculate Tumor Growth Inhibition (TGI) step6->step7

Caption: Workflow for an In Vivo Tumor Xenograft Study.

ParameterVehicle ControlSunitinib (40 mg/kg)4-Bromo-2,3-dioxoindoline-7-carbonitrile
Tumor Growth Inhibition (TGI) % 0%>50% [16]TBD
Change in Body Weight Normal Gain<10% lossTBD (Key tolerability marker)
Final Tumor Volume (mm³) ~1500-2000<750TBD

Data represents typical outcomes. The goal for a new compound would be to achieve similar or superior TGI compared to sunitinib with an acceptable safety profile.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered strategy for benchmarking a novel isatin-based kinase inhibitor, 4-Bromo-2,3-dioxoindoline-7-carbonitrile, against the established drug sunitinib. The proposed workflow progresses logically from direct enzymatic inhibition to cellular effects and culminates in a decisive in vivo efficacy study.

The success of 4-Bromo-2,3-dioxoindoline-7-carbonitrile will depend on its performance across these assays. Key questions to be answered are:

  • Potency: Are its IC50 values against key targets like VEGFR-2 comparable or superior to sunitinib?

  • Selectivity: Is it a highly selective VEGFR-2 inhibitor, or does it possess a multi-targeted profile similar to sunitinib? A more selective profile might offer a better safety window, while a multi-targeted approach could provide broader efficacy.

  • Cellular Activity: Does its enzymatic potency translate into effective inhibition of endothelial and cancer cell proliferation?

  • In Vivo Efficacy & Tolerability: Can it significantly inhibit tumor growth in an animal model at a well-tolerated dose?

By rigorously following this experimental framework, researchers can generate a comprehensive data package to robustly evaluate the therapeutic potential of 4-Bromo-2,3-dioxoindoline-7-carbonitrile and make informed decisions about its future development as a next-generation anti-cancer agent.

References

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  • SUNItinib | Cancer Care Ontario. Available at: [Link]

  • Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay. Creative Bioarray. Available at: [Link]

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  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PMC. Available at: [Link]

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  • Full article: Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Taylor & Francis Online. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

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  • Sunitinib malate | VEGFR/PDGFRβ/ KIT/ FLT3/RET/CSF-1R inhibitor. GlpBio. Available at: [Link]

  • Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. MDPI. Available at: [Link]

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Validation

A Comparative Guide to 4-Bromo-2,3-dioxoindoline-7-carbonitrile: Projecting Performance from the Isatin Scaffold

This guide provides a comprehensive analysis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile, a specific derivative of the isatin scaffold. Direct peer-reviewed studies on this exact molecule are not extensively available in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of 4-Bromo-2,3-dioxoindoline-7-carbonitrile, a specific derivative of the isatin scaffold. Direct peer-reviewed studies on this exact molecule are not extensively available in public literature, a common scenario for novel or proprietary compounds. Therefore, this guide employs established principles of medicinal chemistry and structure-activity relationship (SAR) analysis to project its potential performance. By dissecting the contributions of its core scaffold and key functional groups—the 4-bromo and 7-carbonitrile substituents—we can build a scientifically grounded comparison against well-characterized alternatives.

The isatin (1H-indole-2,3-dione) core is a renowned "privileged scaffold" in drug discovery, forming the foundation of numerous synthetic and natural compounds with a vast array of biological activities.[1] Its unique chemical architecture allows for extensive modification at multiple positions, enabling the fine-tuning of pharmacological properties. This guide will deconstruct the user's specified molecule to offer researchers and drug development professionals a predictive comparison based on robust data from closely related analogues.

The Isatin Core: A Versatile Foundation for Bioactivity

The oxindole core, of which isatin is a key example, is a structural framework found in many bioactive molecules.[2] The reactivity of the carbonyl group at the C3 position makes isatin a versatile starting material for generating large libraries of compounds.[2] Derivatives of this scaffold have been extensively investigated and have demonstrated a wide spectrum of pharmacological effects, including:

  • Anticancer Activity: Many isatin derivatives exhibit potent cytotoxicity against various cancer cell lines.[3] Their mechanisms often involve the inhibition of critical cellular processes like cell cycle progression and microtubule dynamics.[4]

  • Kinase Inhibition: The isatin scaffold is a common feature in kinase inhibitors, which are crucial in oncology and inflammatory disease research.[5]

  • Enzyme Inhibition: Isatin derivatives have been identified as inhibitors of various enzymes, including caspases, monoamine oxidases (MAOs), and α-glucosidase.[6][7][8]

  • Antimicrobial and Antiviral Properties: The scaffold has also been exploited to develop agents against bacterial, fungal, and viral pathogens.[1][3]

The inherent bioactivity of the isatin core provides a strong rationale for exploring novel derivatives like 4-Bromo-2,3-dioxoindoline-7-carbonitrile.

Dissecting the Substituents: A Structure-Activity Relationship (SAR) Analysis

The specific substitutions on the isatin ring are critical determinants of a compound's potency, selectivity, and pharmacokinetic properties. We will now analyze the expected contributions of the 4-bromo and 7-carbonitrile groups based on published data for analogous compounds.

The Influence of 4-Bromo Substitution

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance biological activity. Research on isatin derivatives has shown that the position and nature of the halogen substituent can dramatically impact performance.

Specifically, a bromo group at the 4-position of the isatin ring has been demonstrated to increase cytotoxic activity against cancer cells.[3] One study highlighted that a 4-bromo substituted isatin derivative showed significantly higher cytotoxicity on cancer cells (MDA-MB231, MDA-MB468, and MCF7) compared to non-cancer cells, suggesting that this substitution can enhance both potency and selectivity.[3] The electron-withdrawing nature and steric bulk of the bromine atom can influence the electronic distribution of the aromatic ring and modify binding interactions with biological targets.

The Role of the 7-Carbonitrile Group

The nitrile (–C≡N) group is a versatile pharmacophore found in over 30 approved pharmaceuticals.[9] It is a small, polar, and metabolically robust group that can significantly influence a molecule's properties.

  • Hydrogen Bond Acceptor: The nitrile group can act as a hydrogen bond acceptor, mimicking the function of a carbonyl oxygen.[9] In the context of enzyme inhibition, this can be a critical interaction. For instance, in the development of quinoline-based kinase inhibitors, the 3-carbonitrile group was proposed to interact with a threonine residue in the enzyme's active site, displacing a water molecule that is present when similar quinazoline-based inhibitors bind.[10]

  • Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as a fluorine atom or a carbonyl group, helping to optimize binding affinity and pharmacokinetic profiles.[9]

  • Improved Pharmacokinetics: In some cases, the inclusion of a nitrile group has been shown to improve solubility and other pharmacokinetic properties. For example, a farnesyltransferase inhibitor with a nitrile substituent was found to be nearly 10-fold more soluble than its bromo analog.[9]

Based on these established roles, the 7-carbonitrile in 4-Bromo-2,3-dioxoindoline-7-carbonitrile likely enhances binding to target proteins through hydrogen bonding and contributes favorably to the molecule's overall drug-like properties.

Comparative Performance Analysis: Isatin Derivatives

To provide a quantitative comparison, the following table summarizes the in vitro activity of various substituted isatin derivatives against several biological targets. While data for 4-Bromo-2,3-dioxoindoline-7-carbonitrile is not available, this table serves as a benchmark for the performance levels that can be expected from this class of compounds.

Compound/Derivative ClassTargetIC50 Value (µM)Reference Cell Line/EnzymeCitation
3-Benzylidene 4-bromo isatin (4g) Anticancer4.39HepG2 (Hepatocellular Carcinoma)[3]
3-Benzylidene 4-bromo isatin (4g) Anticancer6.18K562 (Leukemia)[3]
Isatin-thiazole derivative (6p) α-Glucosidase5.36α-Glucosidase from Saccharomyces cerevisiae[7]
Isatin-sulphonamide (20d) Caspase-32.33Caspase-3 Enzyme Assay[8]
C5-benzyloxy substituted isatin MAO-B0.103Monoamine Oxidase-B[6]
C6-benzyloxy substituted isatin MAO-B0.138Monoamine Oxidase-B[6]

Projected Performance: Given the known enhancing effect of the 4-bromo group on cytotoxicity[3] and the potential for the 7-carbonitrile to improve target binding and pharmacokinetics[9][10], it is reasonable to hypothesize that 4-Bromo-2,3-dioxoindoline-7-carbonitrile would be a potent anticancer agent, likely acting through kinase or caspase inhibition pathways. Its IC50 values could potentially be in the low micromolar range, comparable to or exceeding the performance of the 3-benzylidene 4-bromo isatin derivatives listed above.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust. Below is a detailed, step-by-step methodology for a standard MTT cytotoxicity assay, a common method for assessing the anticancer activity of compounds like isatin derivatives.[3]

Protocol: MTT Assay for In Vitro Cytotoxicity

1. Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative determination of a compound's cytotoxic effect.

2. Step-by-Step Methodology:

  • Cell Seeding: Plate human tumor cells (e.g., HepG2 or K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-Bromo-2,3-dioxoindoline-7-carbonitrile) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for an additional 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizations: Structures and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

cluster_target 4-Bromo-2,3-dioxoindoline-7-carbonitrile cluster_alt1 Isatin (Core Scaffold) cluster_alt2 4-Bromo Isatin img1 img1 img2 img2 img3 img3

Caption: Chemical structures of the target compound and related isatin scaffolds.

MTT_Workflow A 1. Seed Cells (96-well plate, 24h incubation) B 2. Add Compound (Serial dilutions + controls) A->B Cells Adhere C 3. Incubate (48-72h) B->C Compound Exposure D 4. Add MTT Reagent (4h incubation) C->D Metabolic Activity E 5. Solubilize Formazan (Add DMSO) D->E Formazan Crystals Form F 6. Read Absorbance (570 nm) E->F Purple Solution G 7. Analyze Data (Calculate IC50) F->G Raw Data

Caption: Experimental workflow for the MTT cytotoxicity assay.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Binding ATP_Site ATP Binding Pocket Thr_Residue Threonine Residue (e.g., Thr830) Isatin_Core Isatin Scaffold Isatin_Core->ATP_Site Competitively Binds Nitrile_Group 7-Carbonitrile (H-Bond Acceptor) Nitrile_Group->Thr_Residue Forms Hydrogen Bond ATP ATP ATP->ATP_Site Binds to fuel phosphorylation

Caption: Proposed mechanism of kinase inhibition by a nitrile-containing isatin.

References

  • Manley-King, C., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. [Link][6]

  • Rahim, F., et al. (2018). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors. Molecules. [Link][7]

  • Asaadi, H., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Taibah University for Science. [Link][8]

  • Gümüş, M. K., et al. (2025). Isatin-modified Calixarene derivatives: A comprehensive study on synthesis, enzyme inhibition, antioxidant, antimicrobial, and Antiproliferative activities. Journal of Molecular Structure. [Link][11]

  • Kudryavtsev, D. S., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules. [Link][5]

  • Ali, S., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. BMC Chemistry. [Link][12]

  • Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review. [Link][4]

  • Brandão, P., et al. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry. [Link][2]

  • Wang, Y., et al. (2014). Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Journal of Chemical and Pharmaceutical Research. [Link][3]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link][9]

  • Shuttleworth, S. J., et al. (2005). Synthesis and Antibacterial Activity of New (2,3-dioxo-indolin-1-yl) acetamides. Bioorganic & Medicinal Chemistry Letters. [Link][13]

  • Smaill, J. B., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. [Link][10]

  • Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy. [Link][1]

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